molecular formula C15H20O5 B1392289 Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate CAS No. 1049030-32-1

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Cat. No.: B1392289
CAS No.: 1049030-32-1
M. Wt: 280.32 g/mol
InChI Key: YKPCAQUVTOLZBB-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate (CAS 1049030-32-1) is a high-purity chemical compound supplied for laboratory research use. This ester, with a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol, serves as a valuable synthetic intermediate in organic and medicinal chemistry research . Its structure, featuring a 2-methoxyethoxyphenyl moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in the exploration of novel pharmacologically active compounds . Research indicates that structurally related compounds, specifically 1-[2-(3,4-dimethoxyphenyl)ethyl] derivatives, have shown significant anesthetic activity in pharmacological studies, surpassing the duration of standard anesthetics like lidocaine and trimecaine . This suggests potential research applications for this compound in the development and study of new anesthetic or neurotropic agents. The compound requires careful handling; it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be used, and the compound should be used only in a well-ventilated area . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O5/c1-3-19-15(17)9-8-14(16)12-4-6-13(7-5-12)20-11-10-18-2/h4-7H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPCAQUVTOLZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243315
Record name Ethyl 4-(2-methoxyethoxy)-γ-oxobenzenebutanoate
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Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049030-32-1
Record name Ethyl 4-(2-methoxyethoxy)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049030-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-methoxyethoxy)-γ-oxobenzenebutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Overview

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and practical insights into the nature of this compound. Given the limited availability of direct experimental data, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile.

This compound is a keto-ester derivative of phenoxyethanol. Its structure, featuring an aromatic ketone, an ethyl ester, and a methoxyethoxy side chain, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of both hydrogen bond acceptors (ether and carbonyl oxygens) and a lipophilic aromatic ring imparts a unique combination of properties that are often sought in medicinal chemistry.

Chemical Identity and Structure

  • IUPAC Name: Ethyl 4-(4-(2-methoxyethoxy)phenyl)-4-oxobutanoate

  • Molecular Formula: C₁₅H₂₀O₅

  • Molecular Weight: 280.32 g/mol

  • CAS Number: 87556-56-7 (Note: This CAS number is associated with the compound in some chemical databases, though extensive public data under this number is limited).

The chemical structure of this compound is depicted below:

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the predicted properties of this compound.

PropertyPredicted ValueRationale
Melting Point 45-55 °CThe presence of a polar ketone and ether groups, along with a moderately sized aromatic system, suggests a low-melting solid.
Boiling Point > 350 °C (decomposes)High molecular weight and polarity lead to a high boiling point, with potential for decomposition at atmospheric pressure.
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and acetone. Sparingly soluble in water.The ethyl ester and methoxyethoxy groups enhance solubility in polar organic solvents, while the overall size and aromatic character limit aqueous solubility.
pKa ~19 (alpha-protons to ketone)The protons on the carbon adjacent to the ketone are weakly acidic.
LogP ~2.5The combination of a lipophilic aromatic ring and polar functional groups results in a moderate octanol-water partition coefficient.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method is ideal for forming the carbon-carbon bond between the aromatic ring and the keto-butyrate side chain.

Reaction Scheme:

G reactant1 2-Methoxyethoxybenzene product This compound reactant1->product reactant2 Ethyl 3-(chloroformyl)propanoate reactant2->product catalyst AlCl3 catalyst->product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-methoxyethoxybenzene (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acyl chloride for electrophilic aromatic substitution. The reaction is performed at a low temperature to control the exothermic nature of the reaction and minimize side products.

  • Addition of Acylating Agent: Slowly add a solution of ethyl 3-(chloroformyl)propanoate (1.1 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

    • Rationale: The slow addition of the acylating agent prevents a rapid increase in temperature and ensures a controlled reaction rate.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Rationale: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • Rationale: The acidic work-up protonates the intermediate complex and separates the product from the aluminum salts.

  • Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Rationale: This standard extraction and purification protocol isolates the desired product from unreacted starting materials and byproducts.

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of a synthesized compound. The following are the predicted spectral data for this compound.

¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95d, J = 8.8 Hz2HAr-H (ortho to C=O)
6.95d, J = 8.8 Hz2HAr-H (ortho to OCH₂CH₂OCH₃)
4.18q, J = 7.1 Hz2HOCH₂CH₃
4.15t, J = 4.8 Hz2HArOCH₂
3.78t, J = 4.8 Hz2HArOCH₂CH₂
3.45s3HOCH₃
3.25t, J = 6.6 Hz2HCOCH₂
2.78t, J = 6.6 Hz2HCOCH₂CH₂
1.25t, J = 7.1 Hz3HOCH₂CH₃
¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)Assignment
196.5Ar-C=O
173.0Ester C=O
162.5Ar-C (ipso to OCH₂CH₂OCH₃)
130.5Ar-CH (ortho to C=O)
129.5Ar-C (ipso to C=O)
114.0Ar-CH (ortho to OCH₂CH₂OCH₃)
70.8ArOCH₂CH₂
67.5ArOCH₂
60.5OCH₂CH₃
59.0OCH₃
33.5COCH₂
28.0COCH₂CH₂
14.0OCH₂CH₃
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
Wavenumber (cm⁻¹)Assignment
~2950C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1680C=O stretch (aromatic ketone)
~1600, 1510C=C stretch (aromatic)
~1250, 1120C-O stretch (ether and ester)
Mass Spectrometry (MS):
  • [M+H]⁺: 281.13

  • [M+Na]⁺: 303.11

  • Key Fragmentation Patterns: Expect cleavage at the keto-butyrate side chain, leading to fragments corresponding to the acylium ion and the loss of the ethyl ester group.

Potential Applications and Research Directions

The structural motifs within this compound suggest its potential utility in drug discovery and development. The presence of a substituted phenyl ring connected to a flexible side chain is a common feature in many biologically active molecules.

Analgesic and Anti-inflammatory Agents:

The core structure shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds. The keto-ester functionality can be a target for modification to produce a variety of derivatives with potential anti-inflammatory activity.

Anticancer Research:

Compounds with similar structures have been investigated as potential inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are often overexpressed in various cancers, and their inhibition can be an effective therapeutic strategy.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation and Survival Akt->Proliferation

An In-depth Technical Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate, a specialized ketoester with potential applications in pharmaceutical and materials science. Due to the compound's novelty, a publicly listed CAS (Chemical Abstracts Service) number has not been identified. This guide will therefore address the synthesis, characterization, and potential utility of this molecule based on established principles of organic chemistry and data from structurally analogous compounds. For reference and comparative purposes, we will utilize data from the closely related and well-documented compound, 4'-Methoxyacetophenone (CAS No. 100-06-1)[1][2][3].

Introduction and Chemical Identity

This compound is an aromatic ketoester characterized by a phenyl ring substituted with a methoxyethoxy group, a ketone, and an ethyl ester moiety. The unique combination of these functional groups suggests its potential as a versatile building block in organic synthesis.

Table 1: Chemical Identity and Predicted Properties

PropertyValueSource/Method
Molecular Formula C₁₅H₂₀O₅Calculated
Molecular Weight 280.32 g/mol Calculated
IUPAC Name Ethyl 4-(4-(2-methoxyethoxy)phenyl)-4-oxobutanoateNomenclature
CAS Number Not Assigned-
Predicted Boiling Point > 300 °CExtrapolation from similar compounds
Predicted Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Based on functional group polarity

Rationale for Synthesis: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, this translates to the reaction of 1-(2-methoxyethoxy)benzene with a suitable succinic acid derivative.

The choice of the acylating agent is critical. While succinic anhydride could be used, it would result in a carboxylic acid that would subsequently need to be esterified. A more direct approach is to use ethyl succinyl chloride (ethyl 4-chloro-4-oxobutanoate), which directly installs the desired ethyl ester functionality.

The methoxyethoxy substituent on the benzene ring is an ortho-, para-director. Due to steric hindrance from the ether chain, the para-substituted product is expected to be the major isomer.

Synthesis_Pathway A 1-(2-Methoxyethoxy)benzene C This compound A->C AlCl₃ (Lewis Acid) B Ethyl Succinyl Chloride B->C

Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

3.1. Materials and Reagents

  • 1-(2-Methoxyethoxy)benzene (derived from 4-(2-methoxyethyl)phenol, CAS No. 56718-71-9)[7]

  • Ethyl succinyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add ethyl succinyl chloride (1.0 eq) to the stirred suspension of AlCl₃ in DCM. The formation of the acylium ion electrophile is an exothermic process; maintain the temperature at 0-5 °C during the addition.[8][4]

  • Electrophilic Aromatic Substitution: To the activated acylium ion complex, add a solution of 1-(2-methoxyethoxy)benzene (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0-5 °C.

  • Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This will quench the reaction and hydrolyze the aluminum chloride complex.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Reaction Setup (AlCl₃ in DCM at 0°C) B Acylium Ion Formation (Add Ethyl Succinyl Chloride) A->B C Electrophilic Substitution (Add 1-(2-methoxyethoxy)benzene) B->C D Stir at Room Temperature C->D E Quench with Ice/HCl D->E F Extraction with DCM E->F G Wash with HCl, NaHCO₃, Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. The expected spectral data are inferred from known data of similar structures, such as 4'-Methoxyacetophenone.[3]

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the methylene groups of the butyrate chain, the methoxyethoxy side chain, and the aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to carbonyl)7.9 - 8.1Doublet2H
Aromatic (ortho to ether)6.9 - 7.1Doublet2H
-OCH₂CH₂OCH₃4.1 - 4.3Triplet2H
-OCH₂CH₃4.0 - 4.2Quartet2H
-OCH₂CH₂OCH₃3.7 - 3.9Triplet2H
-C(O)CH₂CH₂-3.2 - 3.4Triplet2H
-CH₂CH₂CO₂Et2.7 - 2.9Triplet2H
-OCH₂CH₂OCH₃3.4 - 3.5Singlet3H
-OCH₂CH₃1.2 - 1.4Triplet3H

Note: Chemical shifts are relative to TMS (δ 0.00).[9]

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would confirm the presence of the carbonyl carbon of the ketone and the ester, as well as the aromatic and aliphatic carbons. Carbonyl carbons of ketones and aldehydes typically appear in the 190-215 ppm range.[10]

4.3. Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z = 280.32. Characteristic fragmentation patterns would include the loss of the ethoxy group (-45) and cleavage at the carbonyl groups.

Potential Applications and Future Directions

Substituted phenyl butyrates and their derivatives have shown a wide range of biological activities and applications in materials science.

  • Pharmaceutical Research: Phenylbutyrate itself is used as a histone deacetylase (HDAC) inhibitor for the treatment of urea cycle disorders and is being investigated for cancer therapy.[11][12] The structural modifications in this compound could lead to novel HDAC inhibitors with altered potency, selectivity, or pharmacokinetic profiles. Butyrate and its analogs also have potential applications in managing metabolic diseases.[13][14]

  • Drug Discovery Intermediate: The keto-ester functionality makes this molecule a versatile intermediate for the synthesis of more complex molecules, such as heterocyclic compounds, which are common scaffolds in medicinal chemistry.[15]

  • Materials Science: The aromatic and polar nature of the molecule suggests potential use as a building block for polymers or as a component in liquid crystal formulations.

Future research should focus on the biological evaluation of this compound, particularly its activity as an HDAC inhibitor. Further derivatization of the ketone or ester functionalities could lead to a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

While a dedicated CAS number for this compound is not currently available, this technical guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route via Friedel-Crafts acylation is based on well-established and reliable chemical transformations. The predicted analytical data provide a benchmark for the successful synthesis and purification of this novel compound. The potential applications in drug discovery and materials science warrant further investigation into the properties and activities of this promising molecule.

References

  • Gore, A. et al. (2021). Clinical and Experimental Applications of Sodium Phenylbutyrate. PMC. Available at: [Link]

  • Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

  • Lutfullah, G. et al. (2002). New secondary metabolites of phenylbutyrate in humans and rats. PubMed. Available at: [Link]

  • Anonymous. (2025). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Anonymous. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]

  • Tan, J. et al. (2022). Roles of butyrate-mimicking compounds in the gut. ResearchGate. Available at: [Link]

  • Scott, L. E. et al. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Available at: [Link]

  • Gerothanassis, I. P. (2018). 17O NMR Spectroscopic Data for Carbonyl Compounds: I. Aldehydes and Ketones II. Carboxylic Acids and Derivatives. Taylor & Francis eBooks. Available at: [Link]

  • Young, C. W. (1996). Butyrate and phenylacetate as differentiating agents: practical problems and opportunities. PubMed. Available at: [Link]

  • Organic Chemistry Lab. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • Vinati Organics. (n.d.). 4-Methoxy Acetophenone (CAS 100-06-1). Vinati Organics. Available at: [Link]

  • Zhang, Y. et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). Method for producing ethyl 4-methyloctanoate. Google Patents.
  • PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. PrepChem. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • Boron Molecular. (n.d.). Buy N-(4-methoxy-2-methylphenyl)acetamide. Boron Molecular. Available at: [Link]

Sources

A Comprehensive Technical Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel organic molecules with tailored functionalities are of paramount importance. Among these, ester derivatives of substituted aromatic ketones represent a class of compounds with significant potential. This technical guide provides an in-depth exploration of a specific molecule within this class: Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate. This document serves as a comprehensive resource, detailing its chemical identity, structural characteristics, and key physicochemical properties. It is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to effectively utilize and study this compound in their respective fields.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific rigor. This section elucidates the systematic naming and unique identifiers for the molecule in focus.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. Following these rules, the correct IUPAC name for the topic compound is determined as follows:

  • Identify the Principal Functional Group: The molecule contains both an ester and a ketone functional group. According to IUPAC nomenclature priority rules, esters are given higher priority than ketones. Therefore, the compound is named as an ester.[1][2][3][4]

  • Identify the Alcohol and Carboxylic Acid Portions: The ester is formed from ethanol and a substituted 4-oxobutanoic acid. The ethyl group from ethanol is named first.[5][6][7][8][9]

  • Name the Parent Chain: The carboxylic acid portion is a four-carbon chain with a ketone at the 4-position, making it a butanoate with an oxo group.

  • Identify and Name Substituents: The substituent at the 4-position of the butanoate chain is a phenyl group, which itself is substituted at its 4-position with a 2-methoxyethoxy group.

  • Assemble the Name: Combining these elements, the systematic IUPAC name is ethyl 4-(4-(2-methoxyethoxy)phenyl)-4-oxobutanoate .

Chemical Identifiers

To ensure unambiguous identification in databases and literature, several unique identifiers are used:

  • Canonical SMILES: CCOCC(=O)c1ccc(cc1)C(=O)CCC(=O)OCC

  • CAS Number: A specific CAS Registry Number for ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate is not prominently available in the initial search results. Researchers should verify the CAS number from their supplier or through a dedicated chemical registry search.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, application, and analysis. The following table summarizes the key predicted and known properties of related compounds.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₅Calculated
Molecular Weight 280.32 g/mol Calculated
Appearance Likely a solid or oil at room temperatureInferred
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane.Inferred
Melting Point Not readily available.
Boiling Point Not readily available.

Note: Experimental data for the specific target molecule is limited in the public domain. Some properties are inferred based on the properties of structurally similar compounds.

Synthesis and Characterization

The synthesis of ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate would typically involve a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Retrosynthetic Analysis

A logical approach to designing the synthesis is to work backward from the target molecule.

G target Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate intermediate1 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid target->intermediate1 Esterification intermediate2 Ethyl hydrogen succinate target->intermediate2 Coupling starting_material1 1-(2-methoxyethoxy)-4-iodobenzene intermediate1->starting_material1 Friedel-Crafts Acylation starting_material2 Succinic anhydride intermediate1->starting_material2 starting_material3 Ethanol

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The following is a hypothetical, yet chemically sound, protocol for the synthesis of the target compound.

Step 1: Synthesis of 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid via Friedel-Crafts Acylation

  • Reactants: 1-(2-methoxyethoxy)benzene and succinic anhydride.

  • Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

  • Solvent: A suitable inert solvent, for example, dichloromethane or nitrobenzene.

  • Procedure: a. To a cooled solution of 1-(2-methoxyethoxy)benzene and succinic anhydride in the chosen solvent, slowly add AlCl₃ while stirring. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. c. The reaction is then quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. d. The resulting solid, 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.

Step 2: Esterification to Yield Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate

  • Reactants: 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid and ethanol.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Procedure (Fischer Esterification): a. Dissolve the carboxylic acid in an excess of ethanol. b. Add a catalytic amount of the strong acid. c. Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). d. After the reaction is complete, the excess ethanol is removed under reduced pressure. e. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. f. The crude product can be purified by column chromatography to yield the pure ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification start1 1-(2-methoxyethoxy)benzene + Succinic anhydride reagent1 AlCl₃ in DCM start1->reagent1 1. Add catalyst product1 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid reagent1->product1 2. Reaction & Workup start2 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid + Ethanol product1->start2 reagent2 H₂SO₄ (cat.) start2->reagent2 1. Add catalyst product2 Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate reagent2->product2 2. Reflux & Purification

Caption: Proposed two-step synthesis workflow.

Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester and ketone carbonyl groups.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, O) and verify the empirical formula.

Potential Applications in Research and Development

While specific applications for ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate are not extensively documented in the public domain, its structural motifs suggest potential utility in several areas of research and development.

Medicinal Chemistry
  • Scaffold for Drug Discovery: The molecule contains a substituted phenyl ring and a flexible linker with ester and ketone functionalities, which are common features in pharmacologically active compounds. It could serve as a starting point or an intermediate for the synthesis of more complex molecules targeting a variety of biological targets. The methoxyethoxy group can improve pharmacokinetic properties such as solubility and metabolic stability.

  • Enzyme Inhibitors: The keto-ester moiety could potentially interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

Materials Science
  • Building Block for Polymers: The ester functionality allows for its potential use as a monomer in polymerization reactions, leading to the creation of polyesters with specific properties conferred by the substituted aromatic group.

  • Liquid Crystals: The rigid aromatic core combined with a flexible aliphatic chain is a characteristic of some liquid crystalline materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoate is a molecule with a well-defined chemical structure that holds potential for various applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This guide has provided a thorough overview of its IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and potential areas of application. As research into novel organic compounds continues to expand, a comprehensive understanding of such molecules is essential for driving innovation and discovery.

References

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Nomenclature of Benzene Derivatives. [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]

  • Chemistry LibreTexts. Nomenclature of Esters. [Link]

  • The Organic Chemistry Tutor. Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. YouTube. [Link]

  • The Organic Chemistry Tutor. Naming Benzene Ring Derivatives - Aromatic Compounds. YouTube. [Link]

  • Chemistry LibreTexts. Functional Group Order of Precedence For Organic Nomenclature. [Link]

  • Jim Clark. Naming Esters. [Link]

  • PubChem. Ethyl (e,4s)-4-[[4-[[(e,1r)-1-benzyl-4-ethoxy-4-oxo-but-2-enyl]amino]-4-oxo-butanoyl]amino]-5-phenyl-pent-2-enoate. National Center for Biotechnology Information. [Link]

  • University of Calgary. Nomenclature of Benzene Derivatives. [Link]

  • Confident Chemistry. How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. YouTube. [Link]

  • KPU Pressbooks. IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • Chemistry Steps. Naming Aromatic Compounds. [Link]

  • Clutch Prep. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Molbase. ethyl (4-methoxyphenyl)-4-oxobutanoate. [Link]

  • Course Hero. IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. [Link]

  • Chemistry Stack Exchange. What is the numbering of substituted benzene derivatives according to IUPAC nomenclature?. [Link]

  • eCampusOntario Pressbooks. Esters – Structure, Properties and Naming. [Link]

  • PubChem. Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-(4-methoxyphenyl_amino-3-oxo-3-phenylpropanoate]([Link]

  • PubChem. Ethyl 4-methoxy-3-oxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-ethoxy-4-oxo-4-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl 4-[3-methoxy-4-(2-oxidanylidene-2-phenylazanyl-ethoxy)phenyl]-6-methyl-2-oxidanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

Sources

The Genesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate: A Mechanistic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate is a key chemical intermediate with applications in the synthesis of various organic molecules. Its structural features, comprising an aromatic ketone, an ether linkage, and an ethyl ester, make it a versatile building block in medicinal chemistry and materials science. Understanding the fundamental mechanisms of its formation is paramount for process optimization, yield enhancement, and impurity profiling. This technical guide provides an in-depth exploration of the synthetic pathway to this compound, elucidating the reaction mechanisms and providing robust experimental protocols for its preparation.

Core Synthetic Strategy: A Two-Act Play

The formation of this compound is elegantly achieved through a two-step synthetic sequence:

  • Act I: Friedel-Crafts Acylation - The journey begins with the electrophilic aromatic substitution of 1-(2-methoxyethoxy)benzene with succinic anhydride. This reaction forges the carbon-carbon bond that attaches the butyrate backbone to the phenyl ring, yielding the carboxylic acid intermediate, 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid.

  • Act II: Fischer-Speier Esterification - The terminal carboxylic acid of the intermediate is then converted to its corresponding ethyl ester through acid-catalyzed esterification with ethanol.

This guide will now dissect each of these acts, revealing the intricate mechanistic choreography of the electrons and atoms.

Act I: The Friedel-Crafts Acylation of 1-(2-methoxyethoxy)benzene

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In this synthesis, the reaction between 1-(2-methoxyethoxy)benzene and succinic anhydride is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation

The mechanism proceeds through several distinct steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion. The oxygen atom of one of the carbonyl groups in succinic anhydride coordinates with the aluminum chloride. This coordination polarizes the carbon-oxygen bond, making the carbonyl carbon a potent electrophile. Cleavage of the anhydride ring then generates the acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-(2-methoxyethoxy)benzene, activated by the electron-donating ether group, attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The 2-methoxyethoxy group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions and the stabilizing effect of the oxygen's lone pairs on the positive charge of the arenium ion.

  • Rearomatization: A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻) formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final product of this stage, 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid.

Visualizing the Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion_node Acylium Ion Methoxyethoxybenzene 1-(2-methoxyethoxy)benzene Sigma_Complex Sigma Complex (Arenium Ion) Methoxyethoxybenzene->Sigma_Complex + Acylium Ion Sigma_Complex_node Sigma Complex Product_Acid 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid Sigma_Complex_node->Product_Acid - H⁺

Caption: The mechanism of Friedel-Crafts acylation.

Experimental Protocol for Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) to a suitable solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve succinic anhydride (1.0 equivalent) in the solvent and add it portion-wise to the stirred suspension of aluminum chloride.

  • Aromatic Substrate Addition: To the resulting mixture, add 1-(2-methoxyethoxy)benzene (1.0 equivalent) dropwise from the dropping funnel at a temperature maintained between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid, can be purified by recrystallization.

Act II: Fischer-Speier Esterification

The second and final act in this synthesis is the conversion of the carboxylic acid to an ethyl ester via Fischer-Speier esterification. This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanism of Fischer-Speier Esterification

The mechanism of Fischer esterification is a reversible process that involves several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid or gaseous HCl). This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated by a weak base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final product, this compound.

Visualizing the Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Carboxylic_Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Protonated_Acid_node Protonated Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid_node->Tetrahedral_Intermediate + Ethanol Tetrahedral_Intermediate_node Tetrahedral Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate_node->Protonated_Intermediate Protonated_Intermediate_node Protonated Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate_node->Protonated_Ester - H₂O Protonated_Ester_node Protonated Ester Final_Ester Ethyl Ester Product Protonated_Ester_node->Final_Ester - H⁺

Caption: The mechanism of Fischer-Speier esterification.

Experimental Protocol for Fischer-Speier Esterification

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid (1.0 equivalent) in a large excess of absolute ethanol.

  • Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-3% of the carboxylic acid weight) or by bubbling anhydrous hydrogen chloride gas through the solution.[1][2]

  • Reaction Progression: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. To drive the equilibrium towards the product side, removal of water using a Dean-Stark apparatus can be employed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude ethyl ester. The final product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

StepReactionReactantsCatalystTypical Yield
1Friedel-Crafts Acylation1-(2-methoxyethoxy)benzene, Succinic AnhydrideAlCl₃70-85%
2Fischer Esterification4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid, EthanolH₂SO₄ or HCl85-95%

Conclusion

The synthesis of this compound is a robust and well-understood process rooted in fundamental organic reactions. A thorough comprehension of the Friedel-Crafts acylation and Fischer-Speier esterification mechanisms is crucial for any researcher or scientist working with this compound. By carefully controlling the reaction parameters and understanding the underlying principles, high yields of this valuable intermediate can be consistently achieved.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (2023, October 27). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link]

Sources

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate, a multifunctional keto-ester that serves as a pivotal building block in contemporary pharmaceutical synthesis. We will dissect its strategic importance, physicochemical properties, and diverse synthetic utilities. This guide offers detailed, field-proven protocols for its synthesis and derivatization, highlighting its role in the creation of complex therapeutic agents. Aimed at researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to empower the next generation of drug discovery.

Introduction: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient and successful medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them ideal starting points for the development of novel therapeutics. This compound represents such a privileged scaffold.

The Concept of "Building Blocks" in Drug Design

A building block in pharmaceutical chemistry is a molecule that possesses key structural and functional features that can be readily incorporated into a larger, more complex active pharmaceutical ingredient (API). The strategic use of well-characterized building blocks accelerates the drug discovery process by providing reliable and versatile platforms for chemical modification and optimization.

Introducing this compound: A Multifunctional Keto-Ester

This compound is a compound of significant interest due to its unique combination of structural motifs. It features an aromatic ring, a ketone, and an ethyl ester, all of which are amenable to a wide range of chemical transformations. The presence of the 2-methoxyethoxy side chain is particularly noteworthy, as it can enhance solubility and modulate pharmacokinetic properties, a critical consideration in drug design.

Overview of its Therapeutic Potential and Key Structural Features

The therapeutic potential of this building block is underscored by its structural similarity to intermediates used in the synthesis of various pharmaceuticals, including antihistamines. The key reactive sites—the ketone, the ester, and the aromatic ring—allow for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a building block's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties is essential for its effective application in drug design.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₂₀O₅
Molecular Weight 280.32 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.
ADME Predictions and Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[1] The predicted ADME properties for this compound are presented below.[2][3]

Lipinski's Rule of Five ParameterPredicted ValueCompliance
Molecular Weight 280.32Yes (< 500)
LogP (Octanol-Water Partition Coefficient) ~2.5Yes (< 5)
Hydrogen Bond Donors 0Yes (< 5)
Hydrogen Bond Acceptors 5Yes (< 10)

The compound adheres to all criteria of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

The Role of the Methoxyethoxy Moiety in Modulating Solubility and Permeability

The 2-methoxyethoxy group [(CH₂)₂OCH₃] is a key feature of this building block. The ether linkages can act as hydrogen bond acceptors, which can improve the aqueous solubility of the molecule and its derivatives. This is a significant advantage in drug design, as poor solubility is a common reason for the failure of drug candidates. Furthermore, this group can influence the molecule's conformation and its ability to cross biological membranes, thereby affecting its permeability and overall pharmacokinetic profile.

Synthesis and Derivatization Strategies

The synthetic versatility of this compound is one of its most valuable attributes.

Primary Synthesis Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of the core acid, 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid, is the Friedel-Crafts acylation of 1-(2-methoxyethoxy)benzene with succinic anhydride, followed by esterification.[4]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification A 1-(2-methoxyethoxy)benzene R1 Reaction A->R1 B Succinic Anhydride B->R1 C AlCl3 (Lewis Acid Catalyst) C->R1 Catalyst D 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid R1->D E 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid R2 Reaction E->R2 F Ethanol F->R2 G Acid Catalyst (e.g., H2SO4) G->R2 Catalyst H This compound R2->H

Caption: Synthesis workflow for the target building block.

Experimental Protocol: Synthesis of 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid

  • Step 1: Friedel-Crafts Acylation. In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, a mixture of 1-(2-methoxyethoxy)benzene and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) is prepared.

  • Step 2: Catalyst Addition. Anhydrous aluminum chloride (a Lewis acid catalyst) is added portion-wise to the stirred mixture, maintaining the temperature below 10°C.[5]

  • Step 3: Reagent Addition. Succinic anhydride is then added gradually, and the reaction mixture is stirred at room temperature for several hours.

  • Step 4: Work-up. The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and purified by recrystallization.

Experimental Protocol: Esterification to this compound

  • Step 1: Reaction Setup. The synthesized 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid is dissolved in an excess of absolute ethanol.

  • Step 2: Catalyst Addition. A catalytic amount of concentrated sulfuric acid is carefully added.[6]

  • Step 3: Reflux. The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Step 4: Work-up. The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product.

Key Reactive Sites and Their Synthetic Utility

The three primary reactive sites of the molecule offer a multitude of possibilities for derivatization.

  • 3.2.1 The Ketone: The ketone functionality can be readily transformed into a variety of other groups.

    • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[7] This introduces a chiral center and a hydroxyl group for further functionalization.

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a nitrogen atom, a common feature in many drug molecules.

    • Heterocycle Formation: The ketone can serve as a precursor for the synthesis of various heterocyclic rings, such as pyridazinones, by reaction with reagents like hydrazine.[5]

  • 3.2.2 The Ethyl Ester: The ester group is another versatile handle for modification.

    • Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides.

    • Amidation: Direct reaction with amines can form amides, a key functional group in many pharmaceuticals.[]

    • Reduction: The ester can be reduced to a primary alcohol, providing another site for derivatization.

  • 3.2.3 The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.

Case Study: Application in the Synthesis of an Antihistamine Precursor

While direct synthesis of a marketed drug from this exact building block is not widely documented, its structural motifs are present in key intermediates for drugs like Rupatadine, a potent antihistamine.[9][10] The following represents a plausible synthetic route to a key precursor.

G A This compound B Reduction of Ketone (e.g., NaBH4) A->B Step 1 C Hydroxy-ester Intermediate B->C D Dehydration C->D Step 2 E Unsaturated Ester Intermediate D->E F Further Elaboration E->F Step 3 G Heterocyclic Core Structure F->G

Caption: Multi-step synthesis from the building block.

Rationale for Scaffold Selection

The 4-aryl-4-oxobutanoate scaffold is valuable because the ketone can be converted into a hydroxyl group, which can then be eliminated to form a double bond. This unsaturation is a key feature in the tricyclic core of many antihistamines. The methoxyethoxy side chain can help to maintain favorable pharmacokinetic properties throughout the synthesis.

Step-by-Step Synthesis Walkthrough
  • Step 1: Ketone Reduction. The ketone of this compound is reduced to a hydroxyl group using a selective reducing agent like sodium borohydride in an alcoholic solvent.[7]

  • Step 2: Dehydration. The resulting alcohol is then dehydrated under acidic conditions to introduce a double bond, forming an unsaturated ester.

  • Step 3: Further Elaboration. This unsaturated ester can then undergo a series of reactions, such as cyclization and amination, to build the complex heterocyclic core of the target pharmaceutical.

Bioanalytical and Quality Control Methodologies

Ensuring the purity and structural integrity of a building block is paramount in pharmaceutical synthesis.

Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing the purity of aromatic keto-esters.[11]

HPLC Method Parameters
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the aromatic ring
Injection Volume 10 µL
Structural Confirmation using NMR and Mass Spectrometry
Analytical TechniqueExpected Key Data
¹H NMR Signals for the aromatic protons, the methylene protons of the butyrate chain, the ethyl group of the ester, and the protons of the methoxyethoxy group.
¹³C NMR Signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the carbons of the aliphatic chains.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.
Stability and Forced Degradation Studies

Forced degradation studies are conducted to understand the stability of the compound under various stress conditions, as outlined by ICH guidelines.[14][15]

  • Acidic and Basic Hydrolysis: The stability of the ester and ether linkages is assessed in acidic and basic media.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) to identify potential oxidation products.

  • Thermal Stress: The compound is subjected to high temperatures to evaluate its thermal stability.

  • Photostability: The compound is exposed to UV and visible light to assess its sensitivity to photodegradation.

Future Perspectives and Emerging Applications

The versatility of this compound suggests its potential in several cutting-edge areas of drug discovery.

Potential in PROTACs and Targeted Protein Degraders

The structure of this building block could be adapted for use in Proteolysis Targeting Chimeras (PROTACs). The aromatic and aliphatic portions could be functionalized to link a protein-of-interest binder to an E3 ligase ligand, creating a molecule that can induce the degradation of a target protein.

Application in PET Imaging Ligands

The scaffold could be modified to incorporate a positron-emitting radionuclide, such as fluorine-18, for use as a Positron Emission Tomography (PET) imaging agent. The pharmacokinetic properties conferred by the methoxyethoxy group could be advantageous for developing tracers with good brain penetration and metabolic stability.

Conclusion: The Expanding Role of this compound in Next-Generation Therapeutics

This compound is a prime example of a privileged scaffold that offers a wealth of opportunities for medicinal chemists. Its synthetic tractability, favorable physicochemical properties, and the potential for diverse derivatization make it a valuable asset in the development of novel therapeutics. As drug discovery continues to evolve, the strategic application of such well-designed building blocks will be crucial in accelerating the journey from concept to clinic.

References

  • WO2006114676A2 - A process for the preparation of rupatadine - Google Patents. (n.d.).
  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (n.d.). Retrieved from [Link]

  • Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center Biao - AWS. (n.d.). Retrieved from [Link]

  • Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)-2-Hydroxy-4-Oxobut-2-Enamides - ResearchGate. (2025, August 14). Retrieved from [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - ResearchGate. (2010, September 2). Retrieved from [Link]

  • BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents. (n.d.).
  • Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed. (n.d.). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Retrieved from [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed Central. (2023, September 22). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2025, August 6). Retrieved from [Link]

  • (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - ResearchGate. (2023, September 15). Retrieved from [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - NIH. (2010, September 2). Retrieved from [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. (n.d.). Retrieved from [Link]

  • 3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7). Retrieved from [Link]

  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions - pmf.ni.ac.rs. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate - ChemSynthesis. (n.d.). Retrieved from [Link]

  • Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents - PMC - NIH. (2024, May 21). Retrieved from [Link]

  • (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - ResearchGate. (2018, September 2). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). Retrieved from [Link]

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved from [Link]

  • Facile synthesis of amides via acceptorless dehydrogenative coupling of aryl epoxides and amines - eScholarship.org. (2022, May 25). Retrieved from [Link]

  • Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity - ACS Publications. (n.d.). Retrieved from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery - bioaccess. (n.d.). Retrieved from [Link]

  • In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - MDPI. (n.d.). Retrieved from [Link]

  • Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. (2024, February 8). Retrieved from [Link]

  • Ethyl 4-amino-4-oxobutanoate | C6H11NO3 | CID 13347133 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 4-cyano-3-oxobutanoate | C7H9NO3 | CID 9812830 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • Ethyl 4-hydroxy-3-oxobutanoate | C6H10O4 | CID 13335342 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Predictive Analysis of the Biological Activity of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document serves as a technical framework for researchers, scientists, and drug development professionals. It outlines a systematic, multi-pillar strategy to dissect the molecule's structure, predict its physicochemical properties, generate hypotheses on its biological targets through computational methods, and provide detailed protocols for in vitro validation. Our approach is grounded in the principles of scientific integrity, leveraging established methodologies to build a self-validating system of inquiry. By explaining the causality behind each experimental choice, we aim to provide not just a "how-to," but a "why-to," empowering researchers to apply these principles to other novel compounds.

Section 1: Molecular Scaffolding and Physicochemical Profile

The predictive journey begins with a thorough analysis of the molecule's constituent parts. The structure of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate contains several key functional groups that inform its potential interactions with biological systems.

  • Phenyl Ring: A foundational aromatic scaffold common in many pharmaceuticals, providing a rigid structure for substituent attachment and potential for hydrophobic and π-π stacking interactions with protein targets.[1]

  • Oxobutyrate Moiety: The ketone group within the butyrate chain is a potential hydrogen bond acceptor and may be a site for metabolic activity. Oxobutyrate derivatives have been noted for their potential toxicity at high concentrations, a factor to consider in downstream assays.[2]

  • Ethyl Ester: This group significantly influences the compound's polarity and solubility. It is also a potential site for metabolic hydrolysis by esterase enzymes, which could act as a pro-drug activation mechanism or a route of metabolic clearance.

  • Methoxyethoxy Substituent: This flexible ether group attached to the phenyl ring can modulate the compound's lipophilicity and polarity. The ether linkages are generally more stable to metabolism than esters but can still be subject to O-dealkylation.

Predicted Physicochemical Properties

To assess the "drug-likeness" of our topic compound, we can predict its physicochemical properties based on its structure. These parameters are crucial for absorption, distribution, metabolism, and excretion (ADME). While direct experimental data is unavailable, we can reference computed properties of structurally similar molecules found in databases like PubChem.

PropertyPredicted Value RangeSignificance in Drug Development
Molecular Weight ~280 g/mol Influences diffusion and transport across membranes. Values <500 g/mol are generally preferred for oral bioavailability.
XLogP3-AA (Lipophilicity) 2.0 - 3.0Measures the compound's partition coefficient between octanol and water. Affects solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors 0The number of N-H and O-H bonds. Affects binding to target proteins and solubility.
Hydrogen Bond Acceptors 5The number of N and O atoms. Influences binding interactions and solubility.
Rotatable Bond Count 9A measure of molecular flexibility. High flexibility can lead to poor binding entropy.
Topological Polar Surface Area (TPSA) ~61.8 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Data is estimated based on structurally related compounds such as Ethyl 2-ethoxy-4-oxo-4-phenylbutanoate and Ethyl 4-methoxyphenyl-4-oxobutanoate.[3][4]

Section 2: In Silico Target Prediction and Mechanistic Hypothesis

With an understanding of the molecule's physical and chemical nature, we can now employ computational tools to predict its biological targets. This in silico approach saves considerable time and resources by narrowing the field of potential protein interactions.[5]

Workflow for In Silico Prediction

The logical flow for computational prediction involves using the compound's structure to screen against databases of known biological targets, followed by a more refined analysis of the most promising interactions.

in_silico_workflow cluster_input Input Data cluster_screening Target Prediction cluster_refinement Hypothesis Refinement cluster_output Output Compound Compound Structure (SMILES/SDF) Pharmacophore Pharmacophore Modeling & Ligand-Based Screening Compound->Pharmacophore Identify Features ReverseDocking Reverse Docking & Structure-Based Screening Compound->ReverseDocking Screen vs. Targets ADMET ADMET Prediction Compound->ADMET Hypothesis Ranked Target Hypotheses & Predicted Binding Modes Pharmacophore->Hypothesis ReverseDocking->Hypothesis Docking Molecular Docking Simulation Docking->Hypothesis Refine Binding ADMET->Hypothesis Assess Drug-likeness Hypothesis->Docking Select Top Targets

Caption: Workflow for in silico prediction of biological targets.

Hypothesizing Target Classes

Based on the core structure, particularly the substituted phenyl ring attached to a flexible chain, several target classes are plausible:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic or aromatic core that anchors in the ATP-binding pocket, with side chains projecting into more specific regions. The structure of our compound bears a superficial resemblance to scaffolds that could occupy such pockets. For instance, studies on quinoline-based derivatives have shown that a substituted phenyl group can be crucial for activity against kinases like EGFR and HER-2.[6]

  • Enzyme Inhibitors (e.g., Hydrolases, Oxidoreductases): The ester and ketone functionalities could allow the molecule to act as a substrate or inhibitor for various metabolic enzymes. Structure-activity relationship (SAR) studies on related scaffolds like benzothiazoles have identified dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[7]

  • GPCR Ligands: The aromatic ring and flexible tail are common features in ligands for G-protein coupled receptors.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol outlines a standard procedure using a validated protein structure.

Objective: To predict the binding affinity and interaction profile of this compound with a hypothesized target (e.g., the ATP-binding site of EGFR).

Protocol:

  • Target Preparation: a. Obtain the crystal structure of the target protein from the Protein Data Bank (PDB), for example, EGFR (PDB ID: 1M17).[6] b. Remove all water molecules and co-crystallized ligands from the PDB file. c. Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software suite (e.g., Discovery Studio, AutoDock Tools). d. Define the binding site (active site) based on the location of the co-crystallized ligand or known catalytic residues. For EGFR, this would be the ATP-binding pocket defined by residues like Met793.[6]

  • Ligand Preparation: a. Generate a 3D conformation of this compound from its 2D structure. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS-AA).[6] c. Assign appropriate charges and atom types.

  • Docking Simulation: a. Use a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the defined binding site of the target protein. b. Generate multiple binding poses (e.g., 10-20) to explore different potential conformations.

  • Analysis and Interpretation: a. Analyze the predicted binding poses and their corresponding docking scores (binding energies). Lower binding energy values typically indicate a more favorable interaction. b. Visualize the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. c. Compare the predicted interactions with those of known inhibitors to rationalize the potential mechanism of action. For example, a key interaction for EGFR inhibitors is a hydrogen bond with the hinge residue Met793.[6]

Section 3: A Framework for In Vitro Validation

In silico predictions, while powerful, are hypotheses that must be tested experimentally. A tiered in vitro screening approach is essential to validate these predictions and characterize the compound's biological activity.[8]

Workflow for In Vitro Validation

This workflow begins with broad screening to confirm activity and progresses to more specific assays to determine potency and selectivity.

in_vitro_workflow cluster_input Input cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_output Output Compound Synthesized Compound Biochemical Biochemical/Enzyme Assays (e.g., Kinase Inhibition) Compound->Biochemical CellViability Cell Viability Assays (e.g., MTT on Cancer Lines) Compound->CellViability Hypothesis In Silico Target Hypothesis Hypothesis->Biochemical IC50 IC50 Determination (Dose-Response) Biochemical->IC50 If Active CellViability->IC50 If Active Selectivity Selectivity Profiling (vs. Off-Targets) IC50->Selectivity Activity Confirmed Biological Activity, Potency (IC50), and Selectivity Selectivity->Activity

Caption: Workflow for in vitro validation of biological activity.

Experimental Protocol: Cell Viability (MTT) Assay

This is a fundamental assay to determine if the compound has a cytotoxic or cytostatic effect on cultured cells.[9]

Objective: To assess the effect of this compound on the viability of a human cancer cell line (e.g., MCF-7 breast cancer cells).

Protocol:

  • Cell Culture: a. Culture MCF-7 cells in appropriate media and conditions until they reach ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. c. Allow cells to adhere by incubating for 24 hours.

  • Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control. d. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the media from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. c. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 4: Elucidating the Mechanism of Action

If the compound shows promising activity in primary screens, the next step is to understand how it works. For an anticancer agent, this often involves investigating the induction of apoptosis (programmed cell death).

Experimental Protocol: Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activation is a hallmark of apoptosis induction.

Objective: To determine if the antiproliferative activity of the compound is mediated by the activation of caspase-3 in cancer cells.

Protocol:

  • Cell Treatment: a. Seed and treat a cancer cell line (e.g., HT-29 colon cancer cells) with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated cells as negative controls.

  • Cell Lysis: a. Harvest the cells and wash them with cold PBS. b. Lyse the cells using a specific lysis buffer provided with a commercial caspase-3 colorimetric or fluorometric assay kit. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Protein Quantification: a. Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • Caspase-3 Assay: a. Add an equal amount of protein from each sample to the wells of a 96-well plate. b. Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay) to each well. c. Incubate the plate at 37°C for 1-2 hours, allowing active caspase-3 to cleave the substrate, producing a detectable signal (e.g., a yellow color).

  • Data Measurement and Analysis: a. Measure the absorbance (at 405 nm for pNA) or fluorescence using a microplate reader. b. Calculate the fold-change in caspase-3 activity in treated cells compared to the untreated control. A significant increase indicates the induction of apoptosis.[6]

Potential Signaling Pathway: Apoptosis Induction

If the compound is found to activate caspase-3, it suggests an involvement in the apoptotic pathway. Further experiments could distinguish between the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Test Compound Bax Bax Compound->Bax Upregulates? Bcl2 Bcl-2 Compound->Bcl2 Downregulates? DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Executioner Caspase-3 Caspase8->Caspase3 Activation Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c Release Bax->Mitochondria Promotes Permeability Bcl2->Mitochondria Inhibits Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Section 5: The Path Forward: Structure-Activity Relationship and Lead Optimization

The initial compound is rarely the final drug. Once a validated hit like this compound is identified, the process of lead optimization begins. This involves synthesizing and testing a series of structural analogs to build a Structure-Activity Relationship (SAR).[10]

Key Questions Addressed by SAR:

  • Is the ethyl ester essential? It could be replaced with other esters (methyl, propyl) or amides to modulate stability and potency.

  • What is the role of the methoxyethoxy group? Its length and position can be varied. Replacing it with other groups (e.g., methoxy, chloro, trifluoromethyl) can probe the electronic and steric requirements of the binding pocket.[6]

  • Is the butyrate linker optimal? The length of the alkyl chain can be shortened or extended to improve the positioning of the phenyl ring in the target's active site.

By systematically modifying the molecule and re-evaluating its activity through the in vitro assays described, researchers can develop a robust SAR model. This model is the cornerstone of rational drug design, guiding the synthesis of more potent, selective, and drug-like candidates.

Conclusion

While "this compound" is a novel entity without a documented biological profile, this does not preclude its potential as a valuable chemical probe or therapeutic starting point. By applying a rigorous and logical framework of predictive science—from in silico modeling to targeted in vitro validation—we can systematically uncover its biological function. This guide provides a comprehensive roadmap for that process, emphasizing the synergy between computational prediction and experimental confirmation. The methodologies and protocols detailed herein are designed to be both authoritative and practical, forming a self-validating system to guide the discovery and development of new chemical entities.

References

  • Al-Warhi, T., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxy-4-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Tadele, A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Retrieved from: [Link]

  • Cicic, A., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Retrieved from: [Link]

  • Zhang, Y., et al. (2022). Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass. American Society for Microbiology. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Methoxyethoxy)phenol. National Center for Biotechnology Information. Retrieved from: [Link]

  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. PrepChem.com. Retrieved from: [Link]

  • Johnson, T. W., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Retrieved from: [Link]

  • ResearchGate. (2018). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. Available at: [Link]

  • Poso, A., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Phenyl group. Wikipedia. Retrieved from: [Link]

  • Siala, W., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Hughes, C. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Karcz, J., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. Retrieved from: [Link]

  • Abdel-Aziz, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. This keto-ester is a significant intermediate in the synthesis of complex pharmaceutical compounds, notably in the preparation of steroidal hormones like Etonogestrel[1][2][3]. The protocol herein details a robust two-step synthetic route commencing with a Friedel-Crafts acylation of 1-(2-methoxyethoxy)benzene with succinic anhydride, followed by a Fischer esterification of the resultant keto-acid intermediate. The causality behind experimental choices, detailed work-up and purification procedures, and methods for analytical verification are thoroughly discussed to ensure reproducibility and high purity of the final product.

Introduction & Scientific Context

This compound is a non-steroidal organic molecule whose structural framework is a valuable scaffold in medicinal chemistry. Its primary importance lies in its role as a key building block for the total synthesis of third-generation progestins, such as Etonogestrel and Desogestrel[4]. These synthetic hormones are the active components in various contraceptive formulations, including subdermal implants and vaginal rings[3]. The efficient and scalable synthesis of this intermediate is therefore a critical step in the manufacturing pipeline of these widely used pharmaceuticals.

The synthetic strategy presented here leverages two fundamental and reliable reactions in organic chemistry. The initial step is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forges the key carbon-carbon bond between the aromatic ring and the butyrate side chain[5][6]. This is followed by a classic acid-catalyzed esterification to yield the target ethyl ester. This approach is advantageous due to the ready availability of starting materials and the generally high yields achievable under optimized conditions.

Reaction Scheme & Mechanism

Overall Transformation:

A visual representation of the two-step synthesis from 1-(2-methoxyethoxy)benzene to the final product.

Step 1: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from succinic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[7][8]. The electron-rich 1-(2-methoxyethoxy)benzene then acts as a nucleophile, attacking the acylium ion. The methoxyethoxy group is an ortho-, para-directing activator, leading to preferential substitution at the para position due to reduced steric hindrance. A stoichiometric amount of AlCl₃ is required, as it complexes with both the anhydride reactant and the ketone product[6][8].

Step 2: Fischer Esterification

The resulting carboxylic acid is converted to its corresponding ethyl ester in the presence of excess ethanol and a catalytic amount of a strong Brønsted acid, such as sulfuric acid (H₂SO₄). The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by ethanol, followed by dehydration, yields the ethyl ester and water. The use of excess ethanol shifts the equilibrium towards the product side, maximizing the yield.

Experimental Protocols

Materials and Equipment
Reagents & Solvents Grade Supplier
1-(2-methoxyethoxy)benzene (CAS: 3558-60-9)≥99% Purity[9]Sigma-Aldrich
Succinic anhydride (CAS: 108-30-5)≥99% Purity[10]Sigma-Aldrich
Aluminum chloride (Anhydrous) (AlCl₃)≥99% PuritySigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37% (concentrated)Sigma-Aldrich
Ethanol (Absolute)≥99.5%Sigma-Aldrich
Sulfuric acid (H₂SO₄)98% (concentrated)Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solution---
Brine (Saturated NaCl solution)------
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Ethyl acetateACS GradeFisher Sci.
HexanesACS GradeFisher Sci.

Equipment:

  • Three-neck round-bottom flasks (500 mL and 250 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Melting point apparatus

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification cluster_2 Final Product A Charge flask with AlCl₃ and anhydrous DCM under N₂ B Add 1-(2-methoxyethoxy)benzene A->B C Cool to 0-5 °C (Ice Bath) B->C D Slowly add Succinic Anhydride in DCM solution C->D E Warm to RT and stir for 12-18 hours D->E F Reaction Quench: Pour onto ice/conc. HCl E->F G Work-up: Extract with DCM, wash, dry, and concentrate F->G H Isolate Intermediate: 4-[4-(2-methoxyethoxy)phenyl]- 4-oxobutanoic acid G->H I Dissolve intermediate in absolute ethanol H->I Proceed to next step J Add catalytic H₂SO₄ K Reflux for 4-6 hours L Cool and concentrate via rotary evaporation M Work-up: Dilute with EtOAc, wash with NaHCO₃ and brine N Dry with MgSO₄ and concentrate O Purify by recrystallization (Ethanol/Water or EtOAc/Hexanes) P Ethyl 4-[4-(2-methoxyethoxy)phenyl] -4-oxobutyrate O->P

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination, which would decompose the Lewis acid catalyst.

  • Reagent Charging: Under a gentle stream of nitrogen, charge the flask with anhydrous aluminum chloride (31.3 g, 0.235 mol, 2.2 eq). Carefully add 150 mL of anhydrous dichloromethane (DCM).

  • Addition of Arene: Add 1-(2-methoxyethoxy)benzene (16.3 g, 0.107 mol, 1.0 eq) to the stirred suspension.

  • Initiation: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Acylation: Dissolve succinic anhydride (11.8 g, 0.118 mol, 1.1 eq) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Quenching: Prepare a beaker with crushed ice (approx. 200 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with stirring. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers with 100 mL of water, followed by 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is the intermediate keto-acid. This can be purified by recrystallization from an appropriate solvent (e.g., toluene or an ethanol/water mixture) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Setup: To a 250 mL round-bottom flask, add the crude 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid (assuming ~0.1 mol from the previous step).

  • Esterification: Add 150 mL of absolute ethanol. While stirring, slowly add 2 mL of concentrated sulfuric acid. Safety Note: Addition of sulfuric acid to ethanol is exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with 100 mL of water, two 100 mL portions of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine. Causality Note: The NaHCO₃ wash neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexanes solvent system to yield the final product as a crystalline solid[11].

Data Summary & Characterization

Quantitative Data
Reagent MW ( g/mol ) Amount Used Moles Equivalents
1-(2-methoxyethoxy)benzene152.1916.3 g0.1071.0
Succinic anhydride100.0711.8 g0.1181.1
Aluminum chloride133.3431.3 g0.2352.2
Expected Product 280.31 ~25-28 g - Yield: 85-95%

Note: Expected yield is based on typical outcomes for this reaction type and may vary.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include triplets for the ethyl ester methyl and methylene groups, triplets for the methoxyethoxy protons, a singlet for the methyl ether, aromatic protons in the 7-8 ppm and 6-7 ppm regions (two doublets), and triplets for the two methylene groups of the butyrate chain.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyl (~173 ppm), ketone carbonyl (~198 ppm), aromatic carbons, and aliphatic carbons of the ethyl and butyrate moieties.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for the ester C=O stretch (~1730 cm⁻¹), ketone C=O stretch (~1680 cm⁻¹), and C-O ether stretches (~1250 and 1120 cm⁻¹).

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed corresponding to the molecular weight of 280.31 g/mol .

  • Melting Point: A sharp melting point indicates high purity. Compare with literature values if available.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving anhydrous aluminum chloride, dichloromethane, and concentrated acids, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment (glove box or under inert gas).

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care. Always add acid to water/solvent, never the other way around.

  • Quenching: The quenching of the Friedel-Crafts reaction is extremely exothermic and releases HCl gas. Perform this step slowly and behind a blast shield if possible.

References

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840895B - Preparation method of etonogestrel and desogestrel intermediate.
  • Li, G., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Etyl 4-[(4-Aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates. Retrieved from [https://www.researchgate.net/publication/349953839_Synthesis_and_Analgesic_Activity_of_Etyl_4-4-Aryl-2-hydroxy-4-oxobut-2-enoylamino]benzoates]([Link])

  • Wikipedia. (n.d.). Etonogestrel. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Role of (2-Methoxyethyl)benzene: A Versatile Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxy-4-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013071210A1 - Methods for the preparation of etonogestrel and desogestrel.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Patsnap. (2025). The patent landscape of Etonogestrel. Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Definitive Structural Elucidation of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate, a substituted aromatic keto-ester, using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule featuring multiple distinct functional groups including an ester, a ketone, an ether, and a para-substituted aromatic ring, its structural confirmation relies heavily on the detailed analysis of ¹H and ¹³C NMR spectra. This document outlines the theoretical basis for spectral interpretation, predicted chemical shifts, and coupling constants. Furthermore, it presents a detailed, field-proven protocol for sample preparation, data acquisition, and processing, designed to yield high-quality, unambiguous spectral data for researchers in synthetic chemistry and drug development.

Introduction: The Imperative for Structural Verification

This compound is a complex organic molecule whose utility as a synthetic intermediate or a potential pharmacophore necessitates absolute certainty in its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural determination of such molecules in solution.[1][2] It provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3][4]

This guide serves as a practical application note, detailing the expected spectral features of the title compound and providing a robust methodology to obtain and interpret high-resolution NMR data. The causality behind experimental choices is explained to empower researchers to not only replicate the results but also to adapt the principles to analogous molecular systems.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments, each expected to produce a unique signal in the NMR spectrum. Understanding these environments is the first step in spectral prediction and assignment.

Caption: Labeled molecular structure of the title compound.

Predicted Spectral Analysis: A Causality-Driven Approach

The electronic environment surrounding each nucleus dictates its resonance frequency (chemical shift). Electronegative atoms like oxygen deshield adjacent nuclei, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups and shielding effects shift signals upfield.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show nine distinct signals.

  • Ethyl Ester Group (a, b):

    • Ha (~1.25 ppm): These three protons on the terminal methyl group are shielded. They are adjacent to a CH₂ group, so their signal will be split into a triplet (t) by the two neighboring protons (n+1 rule).

    • Hb (~4.15 ppm): These two protons are on a carbon directly attached to an ester oxygen, causing a significant downfield shift. Their signal will be split into a quartet (q) by the three neighboring methyl protons. The coupling constant (Jab) for this ethyl system is typically around 7.1 Hz.

  • Butyrate Chain (c, d):

    • Hc (~2.80 ppm): These two protons are adjacent to the ester carbonyl group. They will appear as a triplet (t), split by the two Hd protons.

    • Hd (~3.30 ppm): These protons are alpha to the ketone carbonyl group, which is strongly deshielding. This signal will also be a triplet (t), split by the two Hc protons. The coupling constant (Jcd) is expected to be around 6.5 Hz.

  • Aromatic Ring (e, f):

    • The para-substituted pattern creates a symmetrical system often referred to as an AA'BB' system, which typically appears as two distinct doublets.[5][6]

    • He (~7.00 ppm): These two protons are ortho to the electron-donating methoxyethoxy group and will be more shielded (further upfield) than Hf. They will appear as a doublet (d).

    • Hf (~7.95 ppm): These two protons are ortho to the electron-withdrawing keto group, causing them to be significantly deshielded (further downfield). They will appear as a doublet (d). The ortho-coupling constant (Jef) is typically in the range of 8-9 Hz.[5]

  • Methoxyethoxy Side Chain (g, h, i):

    • Hg (~4.20 ppm): These two protons are on a carbon attached to the phenolic oxygen, resulting in a downfield shift. They will be split into a triplet (t) by the adjacent Hh protons.

    • Hh (~3.75 ppm): These two protons are adjacent to two oxygen atoms, leading to a moderate downfield shift. They will appear as a triplet (t), split by the Hg protons.

    • Hi (~3.45 ppm): The three protons of this terminal methyl group are relatively shielded but are influenced by the nearby ether oxygen. This signal will appear as a sharp singlet (s) as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. Carbons in different electronic environments will have different chemical shifts.[7]

  • Carbonyl Carbons: Signals for carbonyl carbons are highly deshielded and appear far downfield. The ketone carbonyl will be further downfield than the ester carbonyl.

    • Ketone (C=O): ~198 ppm

    • Ester (C=O): ~173 ppm

  • Aromatic Carbons: Aromatic carbons typically resonate between 110-160 ppm.[8]

    • C-O (ipso-carbon attached to ether): ~164 ppm[9]

    • C-C=O (ipso-carbon attached to ketone): ~131 ppm

    • CH carbons ortho to C=O: ~130 ppm

    • CH carbons ortho to C-O: ~114 ppm

  • Aliphatic Carbons (sp³):

    • -O-C H₂- (Ethyl ester): ~61 ppm

    • Ar-O-C H₂-: ~69 ppm

    • -O-C H₂-C H₂-O-: ~71 ppm

    • -O-C H₃ (Methoxy): ~59 ppm

    • -C(=O)-C H₂-: ~35 ppm

    • -C H₂-C(=O)O-: ~29 ppm

    • -C H₃ (Ethyl ester): ~14 ppm

Summary of Predicted NMR Data

The predicted chemical shifts provide a benchmark for experimental data, allowing for confident structural confirmation.

Assignment Proton Label Predicted ¹H δ (ppm) Multiplicity Integration Carbon Label Predicted ¹³C δ (ppm)
Ethyl CH₃a1.25Triplet (t)3HC114
Ethyl CH₂b4.15Quartet (q)2HC261
Butyrate CH₂c2.80Triplet (t)2HC329
Butyrate CH₂d3.30Triplet (t)2HC435
Aromatic CHe7.00Doublet (d)2HC5114
Aromatic CHf7.95Doublet (d)2HC6130
Methoxyethoxy CH₂g4.20Triplet (t)2HC769
Methoxyethoxy CH₂h3.75Triplet (t)2HC871
Methoxyethoxy CH₃i3.45Singlet (s)3HC959
Aromatic C-CO----C10131
Aromatic C-O----C11164
Ester C=O----C12173
Ketone C=O----C13198

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to generate high-quality, reproducible NMR data.

Caption: Standard NMR experimental workflow.

Materials and Equipment
  • Analyte: this compound (5-20 mg for ¹H; 20-50 mg for ¹³C).[10]

  • NMR Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and relatively clean spectral window. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent). Using clean, unscratched tubes is critical for achieving good magnetic field homogeneity (shimming).[11]

  • Filtration: Pasteur pipette with a small, tightly packed plug of glass wool.[11]

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the sample into a clean, dry vial. For ¹³C NMR, a more concentrated sample (~50 mg) is preferable to reduce acquisition time, as the ¹³C isotope has a low natural abundance (~1.1%).[7][10]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[12] Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filtration (Critical Step): To ensure the removal of any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[11]

    • Prepare a filter by inserting a small plug of glass wool into a Pasteur pipette.

    • Transfer the sample solution through the filter pipette into the NMR tube. This step is crucial for preventing broad spectral lines caused by suspended solids.[11]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly on the cap or the very top of the tube with a permanent marker.

Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter ¹H Experiment ¹³C {¹H} Experiment Rationale
Spectral Width -2 to 12 ppm-10 to 220 ppmTo encompass all expected proton and carbon signals.
Acquisition Time ~4 seconds~1-2 secondsBalances resolution with signal-to-noise.[13]
Relaxation Delay (d1) 2 seconds2-5 secondsAllows for nearly complete spin relaxation, crucial for accurate integration in ¹H and preventing signal saturation in ¹³C.[13]
Pulse Width Calibrated 30-90°Calibrated 30-45°A 30° pulse is often used for quantitative ¹H work to ensure faster repetition without saturation.[13]
Number of Scans (ns) 8-161024-4096+¹H NMR is highly sensitive and requires few scans. ¹³C is insensitive and requires many scans to achieve adequate signal-to-noise.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C) can be used as a secondary reference.

  • Integration: For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an exceptionally powerful and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, signal multiplicities, and integrations, researchers can confirm the presence of all constituent functional groups and verify the connectivity of the molecular backbone. The protocols and predictive data presented in this application note offer a robust framework for achieving accurate and reliable structural elucidation, a critical step in quality control for chemical synthesis and drug discovery pipelines.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(225). DOI: 10.35248/2471-2698.23.8.225. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from: [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved from: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from: [Link]

  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from: [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from: [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from: [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from: [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from: [Link]

  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane. Retrieved from: [Link]

  • BYJU'S. (n.d.). NMR spectroscopy. Retrieved from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from: [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from: [Link]

Sources

Application Note: A Robust GC-MS Method for the Analysis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. This compound is a key intermediate in various synthetic pathways, and its purity and concentration are critical parameters in research and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation. The protocol is structured as a self-validating system, with references to established standards for analytical method validation.

Introduction: The Analytical Challenge

This compound is a complex aromatic keto ester. Its analysis by Gas Chromatography (GC) can be challenging due to its relatively high molecular weight and the presence of polar functional groups. These characteristics can lead to issues such as poor peak shape, thermal degradation in the injector port, and inadequate separation from matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice, offering both the high separation efficiency of GC and the definitive identification capabilities of MS.[1][2][3] This application note addresses the potential analytical hurdles by providing a meticulously developed method that ensures thermal stability and accurate quantification.

A critical consideration for β-keto esters in GC analysis is their potential for thermal decomposition and transesterification, which can lead to inaccurate results.[4][5][6] Therefore, this protocol is optimized to minimize such degradation, ensuring that the analytical data accurately reflects the sample's composition.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram. This systematic approach ensures reproducibility and accuracy from sample receipt to final report.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Extraction Solvent Extraction Sample->Extraction Accurate Weighing Filtration Syringe Filtration (0.22 µm) Extraction->Filtration Removal of Particulates Vialing Transfer to GC Vial Filtration->Vialing Injection Autosampler Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Curve Reporting Report Generation Quantification->Reporting Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Method Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ LOQ->Range Specificity Specificity LOD Limit of Detection Specificity->LOD Robustness Robustness

Sources

"Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate" use in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Synthesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate via Friedel-Crafts Acylation: A Key Intermediate for Ranolazine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This document provides a detailed examination of its application in the synthesis of this compound, a critical intermediate in the manufacturing of the anti-anginal drug, Ranolazine. We will explore the underlying reaction mechanism, provide a detailed laboratory-scale protocol, discuss key process optimization parameters, and address common challenges. This guide is intended for chemistry professionals seeking to understand and implement this specific, industrially relevant transformation. The protocols and insights are synthesized from established chemical literature and process patents to ensure technical accuracy and practical utility.

Introduction: Significance of the Target Molecule

This compound (CAS No. 99469-99-5) is a keto-ester of significant pharmaceutical interest. Its primary value lies in its role as a direct precursor to the core structure of Ranolazine, a piperazine derivative approved for the treatment of chronic stable angina pectoris. The synthesis of Ranolazine hinges on the efficient construction of this keto-ester intermediate, making the Friedel-Crafts acylation step a focal point for process optimization and cost-effective drug manufacturing. The reaction involves the acylation of 2-methoxyethoxybenzene with an appropriate succinic acid derivative, a classic example of electrophilic aromatic substitution.

The Friedel-Crafts Acylation: Mechanism and Strategy

The synthesis of the target molecule is achieved by the acylation of 2-methoxyethoxybenzene with succinic anhydride. This reaction proceeds via the classical Friedel-Crafts acylation mechanism, which is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).

Core Mechanism:

  • Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the C-O bond, making the carbonyl carbon highly electrophilic and facilitating the ring-opening of the anhydride. This forms a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methoxyethoxybenzene acts as a nucleophile, attacking the electrophilic acylium ion. The 2-methoxyethoxy group is an ortho-, para-directing activator. Due to the steric hindrance from the substituent, the attack occurs predominantly at the para-position, leading to high regioselectivity. This step forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex formed from trace water or the Cl⁻ from the AlCl₄⁻ counter-ion) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product as its aluminum salt.

  • Workup: Aqueous workup hydrolyzes the aluminum-ketone complex to liberate the final product, 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid. Subsequent esterification yields the target ethyl ester.

G sub Succinic Anhydride + AlCl₃ acylium Acylium Ion Intermediate (Electrophile) sub->acylium Activation sigma Sigma Complex (Carbocation Intermediate) acylium->sigma Nucleophilic Attack aromatic 2-Methoxyethoxybenzene (Nucleophile) aromatic->sigma product_acid 4-(4-(2-methoxyethoxy)phenyl) -4-oxobutanoic Acid sigma->product_acid Rearomatization (Proton Loss) ester Ethyl 4-[4-(2-methoxyethoxy)phenyl] -4-oxobutyrate product_acid->ester Esterification G start Start: Setup Inert Atmosphere charge Charge Solvent (e.g., Nitrobenzene) Cool to 0-5°C start->charge add_alcl3 Add Anhydrous AlCl₃ (Portion-wise) charge->add_alcl3 add_sub Add Substrate (2-Methoxyethoxybenzene) add_alcl3->add_sub add_acyl Add Acylating Agent (Succinic Anhydride) add_sub->add_acyl react Stir 12-18h @ Room Temp. add_acyl->react quench Quench Reaction (Pour onto Ice/HCl) react->quench extract Workup & Extraction quench->extract purify Purification & Isolation (Acid/Base Extraction) extract->purify end End: Dried Product purify->end

Application Notes & Protocols: A Proposed Synthetic Route to Apixaban Analogues Utilizing Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticoagulants

Apixaban is a highly potent, selective, and orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Marketed as Eliquis®, it is widely prescribed for the prevention and treatment of thromboembolic disorders. The development of analogues to the Apixaban scaffold is a key objective in medicinal chemistry. The goals are multifaceted: to explore and enhance structure-activity relationships (SAR), to improve pharmacokinetic or pharmacodynamic profiles, and to generate novel intellectual property in the competitive landscape of anticoagulant therapy.

The core of the Apixaban molecule is a pyrazolo[3,4-c]pyridine-3-carboxamide structure. A pivotal step in many synthetic routes is the formation of the pyrazole ring. This guide proposes a scientifically grounded, plausible synthetic strategy for an Apixaban analogue, leveraging Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate as a key starting material. This precursor introduces a 2-methoxyethoxy side chain in place of Apixaban's p-methoxyphenyl group, offering a vector for exploring how modifications at this position impact Factor Xa binding and overall drug properties.

Our approach is rooted in the classic and robust Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[1][2] This document provides the theoretical framework, detailed experimental protocols, and the causal logic behind the proposed synthetic plan, designed to empower researchers in their pursuit of next-generation anticoagulants.

Part 1: The Foundational Chemistry: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (or a functional equivalent, such as a γ-ketoester) to form a pyrazole ring.[2] This cyclocondensation reaction is highly reliable and proceeds through a well-understood mechanism, making it an ideal choice for our proposed synthesis.

Causality of the Mechanism: The reaction is typically catalyzed by a weak acid.[3] The process begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto the more electrophilic ketone carbonyl of the γ-ketoester, forming a hydrazone intermediate. The subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the ester carbonyl. This is the rate-determining step, leading to a cyclic intermediate that eliminates water and ethanol to yield the stable, aromatic pyrazole ring.[4][5]

Knorr_Pyrazole_Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Ketoester γ-Ketoester (e.g., Ethyl 4-aryl-4-oxobutyrate) Hydrazone Hydrazone Formation (Condensation) Ketoester->Hydrazone + Hydrazine (Acid Catalyst) Hydrazine Arylhydrazine Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (Acylation) Hydrazone->Cyclization Rate-determining step Dehydration Aromatization (Dehydration & Elimination) Cyclization->Dehydration - H₂O - EtOH Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

Part 2: A Proposed Synthetic Pathway for a Novel Apixaban Analogue

This section outlines a complete, multi-step synthetic route to the target analogue: 1-(4-(2-oxopiperidin-1-yl)phenyl)-7-oxo-6-[4-(2-methoxyethoxy)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The strategy involves the synthesis of two key fragments followed by their coupling and subsequent elaboration.

The Logic of the Pathway: The overall strategy is convergent. We propose synthesizing the two main components of the molecule separately and then combining them.

  • Fragment A Synthesis: Preparation of the crucial hydrazine intermediate, [4-(2-oxopiperidin-1-yl)phenyl]hydrazine . This is not commercially available and must be synthesized, typically from the corresponding aniline.[6]

  • Fragment B: The user-specified starting material, This compound .

  • Core Formation: A Knorr-type cyclocondensation reaction between Fragment A and Fragment B to construct the central pyrazole ring system.

  • Elaboration & Finalization: Subsequent chemical transformations to build the fused pyridinone ring and perform the final amidation to yield the target analogue. This part of the synthesis is adapted from established procedures for Apixaban itself.[7][8]

Apixaban_Analogue_Synthesis_Pathway Aniline 1-(4-aminophenyl)piperidin-2-one Diazonium Diazonium Salt Intermediate Aniline->Diazonium Step 1a: Diazotization (NaNO₂, HCl) Ketoester Ethyl 4-[4-(2-methoxyethoxy)phenyl] -4-oxobutyrate (User SM) PyrazoleEster Ethyl Pyrazolecarboxylate Core Ketoester->PyrazoleEster Hydrazine Key Hydrazine Intermediate [4-(2-oxopiperidin-1-yl)phenyl]hydrazine Diazonium->Hydrazine Step 1b: Reduction (e.g., SnCl₂) Hydrazine->PyrazoleEster Step 2: Knorr Cyclocondensation (Acid catalyst, Reflux) FinalEster Final Ester Precursor PyrazoleEster->FinalEster Step 3: Pyridinone Ring Formation (Multi-step elaboration) FinalAnalogue Target Apixaban Analogue FinalEster->FinalAnalogue Step 4: Amidation (Ammonia source)

Caption: Proposed convergent synthesis pathway for the Apixaban analogue.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical principles and analogous reactions. Researchers should conduct all experiments with appropriate safety precautions, including the use of personal protective equipment and fume hoods. Initial reactions should be performed on a small scale to optimize conditions.

Protocol 1: Synthesis of [4-(2-oxopiperidin-1-yl)phenyl]hydrazine (Fragment A)

This protocol describes the conversion of a commercially available aniline to the required hydrazine via a two-step diazotization-reduction sequence.

  • Materials:

    • 1-(4-aminophenyl)piperidin-2-one

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Step-by-Step Procedure:

    • Diazotization:

      • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1-(4-aminophenyl)piperidin-2-one (1.0 eq) in a 3M HCl solution.

      • Cool the suspension to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.[6]

      • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The solution should be used immediately in the next step.

    • Reduction:

      • In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated HCl, and cool it to 0 °C.

      • Slowly add the cold diazonium salt solution from the previous step to the SnCl₂ solution, maintaining the temperature below 10 °C.

      • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the diazonium salt.

    • Work-up and Isolation:

      • Cool the reaction mixture back to 0 °C and carefully basify by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin hydroxides.

      • Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volumes).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

      • Concentrate the solvent under reduced pressure to yield the crude hydrazine product. Purification can be achieved by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Synthesis of the Pyrazole-Ester Core via Knorr Cyclocondensation

This is the key step where the user-specified ketoester is utilized to form the central heterocyclic core of the analogue.

  • Materials:

    • This compound (Fragment B, 1.0 eq)

    • [4-(2-oxopiperidin-1-yl)phenyl]hydrazine (Fragment A, 1.1 eq)

    • Absolute Ethanol or Glacial Acetic Acid (as solvent)

    • Glacial Acetic Acid (as catalyst, if using ethanol as solvent)

    • Deionized Water

  • Step-by-Step Procedure:

    • Reaction Setup:

      • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and [4-(2-oxopiperidin-1-yl)phenyl]hydrazine (1.1 eq) in absolute ethanol.

      • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3] Alternatively, the reaction can be run using glacial acetic acid as the solvent.

    • Reflux:

      • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours.

      • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 1:1). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

    • Work-up and Isolation:

      • Once the reaction is complete, cool the mixture to room temperature.

      • If the product precipitates upon cooling, isolate it by vacuum filtration and wash the solid with cold ethanol.

      • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue to induce precipitation.

      • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

    • Purification:

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure ethyl pyrazolecarboxylate core.

Protocol 3: Final Amidation to Yield the Target Apixaban Analogue

This final step converts the ethyl ester precursor into the primary carboxamide, which is characteristic of Apixaban and its analogues.

  • Materials:

    • Ethyl Pyrazolecarboxylate Core from Protocol 2 (1.0 eq)

    • Aqueous Ammonia (25-30%) or Ammonia in Methanol

    • Methanol or another suitable solvent

    • Propylene Glycol (optional, to increase reaction temperature)[9]

  • Step-by-Step Procedure:

    • Reaction Setup:

      • In a sealed pressure vessel or a robust, well-sealed flask, suspend the ethyl pyrazolecarboxylate core in methanol.

      • Add an excess of concentrated aqueous ammonia.[8] The use of a sealed vessel is crucial to maintain ammonia concentration at elevated temperatures.

    • Heating:

      • Heat the mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by HPLC or TLC.

    • Work-up and Isolation:

      • Cool the reaction vessel to room temperature.

      • Slowly release any internal pressure.

      • The product often precipitates from the reaction mixture upon cooling. Isolate the solid by filtration.

      • Wash the solid with water and then with a small amount of cold methanol to remove residual impurities.

    • Purification:

      • Dry the solid product under vacuum. If required, further purification can be achieved by recrystallization from a suitable solvent (e.g., acetone, as described for Apixaban).[10]

Part 4: Data Presentation and Validation

The success of the synthesis must be validated through rigorous data analysis. The following table summarizes the expected outcomes for each key step.

StepReactionKey ReagentsExpected YieldExpected Purity (Post-Purification)
1 Hydrazine Synthesis1-(4-aminophenyl)piperidin-2-one, NaNO₂, SnCl₂60-75%>95%
2 Knorr CyclocondensationKetoester (Fragment B), Hydrazine (Fragment A)70-85%>98%
3 Final AmidationPyrazole-Ester Core, Aqueous Ammonia80-90%>99%

Expected Analytical Signatures:

  • ¹H NMR: Appearance of a characteristic singlet for the pyrazole C4-H. Disappearance of the ethyl ester signals (a quartet and a triplet) and appearance of two broad singlets for the -CONH₂ protons in the final product. The signals for the methoxyethoxy group (e.g., singlets and triplets around 3.4-4.2 ppm) will be a key identifier of the analogue.

  • ¹³C NMR: Appearance of new aromatic carbon signals corresponding to the pyrazole ring. A significant shift in the carbonyl carbon signal from the ester to the amide.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of each intermediate and the final product, confirming the success of each transformation.

Part 5: Experimental Workflow Visualization

A streamlined workflow is essential for reproducible and efficient synthesis. The following diagram outlines the logical flow of operations from starting materials to the final, purified analogue.

Caption: Step-by-step experimental and quality control workflow.

References

  • Chu, C., et al. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Available at: [Link][11]

  • Schmalz, D., & Riemer, C. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc. Available at: [Link]

  • ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link][12]

  • Google Patents. (n.d.). CN111253392A - Method for preparing apixaban. Available at: [7]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link][2]

  • Ma, C., & Yang, X. (2005). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. Available at: [Link][13]

  • Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines. Available at: [14]

  • Google Patents. (n.d.). CN106831482A - The preparation method of phenylhydrazine. Available at: [15]

  • Adrio, J., & Carretero, J. C. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof. Available at: [9]

  • Liu, X., et al. (2016). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available at: [Link][16]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link][17]

  • European Patent Office. (n.d.). EP 3228619 B1 - PROCESS FOR THE PREPARATION OF APIXABAN. Available at: [Link][8]

  • Google Patents. (n.d.). CN101134734A - Method for preparing phenylhydrazine derivant. Available at: [6]

  • Zhang, H. (2020). 5, 6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, an important intermediate for the apixaban synthesis. Journal of International Pharmaceutical Research. Available at: [Link][18]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link][4]

  • Google Patents. (n.d.). WO2012168364A1 - Apixaban preparation process. Available at: [10]

  • Reddy, G. S., et al. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • Google Patents. (n.d.). CN102249983A - Method for synthesizing tetrahydrocarbazoles compound. Available at: [19]

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Scaffolds from Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate and Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The γ-keto ester, Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate, represents a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for the construction of a diverse array of heterocyclic compounds. This guide provides a comprehensive overview of the reaction of this substrate with various substituted hydrazines, leading to the synthesis of biologically relevant pyridazinone and indole scaffolds. Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties[1][2][3]. Similarly, the indole nucleus is a cornerstone in pharmaceutical sciences, present in numerous approved drugs.

This document will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for the synthesis of key derivatives. We will explore the reaction pathways leading to both six-membered pyridazinones and five-membered indoles, elucidating the factors that govern the chemoselectivity of the cyclization process.

Reaction Pathways: A Dichotomy of Cyclization

The reaction of this compound with hydrazines can proceed through two primary, competing pathways, largely dictated by the nature of the hydrazine reagent and the reaction conditions.

  • Pyridazinone Formation: This is the most common outcome when reacting γ-keto esters with hydrazine or its simple alkyl or aryl derivatives. The reaction proceeds via a cyclocondensation mechanism.

  • Fischer Indole Synthesis: This pathway becomes significant when using arylhydrazines under acidic conditions, leading to the formation of an indole ring system.

Part 1: Synthesis of 6-[4-(2-methoxyethoxy)phenyl]pyridazin-3(2H)-one Derivatives

The reaction of this compound with hydrazine hydrate or substituted hydrazines typically yields the corresponding 4,5-dihydropyridazin-3(2H)-one, which can be subsequently aromatized to the pyridazin-3(2H)-one.

Mechanistic Insight

The formation of the pyridazinone ring from a γ-keto ester and hydrazine involves a two-step process. Initially, the more nucleophilic hydrazine attacks the ketone carbonyl to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, followed by the elimination of ethanol to afford the stable six-membered pyridazinone ring.

pyridazinone_mechanism start This compound + R-NHNH2 hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack on ketone cyclization Intramolecular Cyclization hydrazone->cyclization Attack on ester carbonyl pyridazinone 6-[4-(2-methoxyethoxy)phenyl]-2-R-4,5-dihydropyridazin-3(2H)-one cyclization->pyridazinone Elimination of EtOH

Caption: Mechanism of Pyridazinone Formation.

Experimental Protocol: Synthesis of 6-[4-(2-methoxyethoxy)phenyl]pyridazin-3(2H)-one

This protocol is adapted from established procedures for the synthesis of similar 6-arylpyridazinones[4].

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Bromine (optional, for aromatization)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol (10 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 6-[4-(2-methoxyethoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one, may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • (Optional) Aromatization: To obtain the aromatic pyridazinone, the dihydropyridazinone can be oxidized. Dissolve the dried intermediate in glacial acetic acid. Slowly add a solution of bromine in acetic acid at elevated temperature (e.g., 80 °C) and stir for 15-30 minutes[4]. Pour the reaction mixture into ice water, and collect the precipitated solid by filtration. Wash thoroughly with water and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 6-[4-(2-methoxyethoxy)phenyl]pyridazin-3(2H)-one.

Protocol for N-Substituted Pyridazinones

To synthesize N-substituted pyridazinones, the corresponding substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) is used in place of hydrazine hydrate. The general procedure remains the same.

Hydrazine DerivativeExpected Product
Hydrazine hydrate6-[4-(2-methoxyethoxy)phenyl]pyridazin-3(2H)-one
Phenylhydrazine6-[4-(2-methoxyethoxy)phenyl]-2-phenylpyridazin-3(2H)-one
Methylhydrazine6-[4-(2-methoxyethoxy)phenyl]-2-methylpyridazin-3(2H)-one
4-Chlorophenylhydrazine2-(4-chlorophenyl)-6-[4-(2-methoxyethoxy)phenyl]pyridazin-3(2H)-one

Table 1: Examples of Pyridazinone Products with Various Hydrazines.

Part 2: Fischer Indole Synthesis with this compound

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions[5][6][7]. The reaction with this compound and a substituted phenylhydrazine can be directed towards indole formation by careful selection of reagents and reaction conditions.

Mechanistic Overview

The mechanism of the Fischer indole synthesis is complex and involves several key steps[8][9]. It begins with the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. A[10][10]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the indole ring.

fischer_indole_mechanism start This compound + Arylhydrazine hydrazone Phenylhydrazone Formation start->hydrazone Acid Catalyst enehydrazine Tautomerization to Enehydrazine hydrazone->enehydrazine rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization Loss of NH3 indole Indole Derivative cyclization->indole

Caption: Key Steps in the Fischer Indole Synthesis.

General Protocol for Fischer Indole Synthesis

This generalized protocol is based on established procedures for the Fischer indole synthesis[6][7]. The specific indole product will depend on the substitution pattern of the arylhydrazine used.

Materials:

  • This compound

  • Substituted phenylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 4-methoxyphenylhydrazine hydrochloride)

  • Glacial acetic acid or a mixture of ethanol and a strong acid (e.g., H₂SO₄, HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted phenylhydrazine hydrochloride (1.1 equivalents) in glacial acetic acid or ethanol.

  • Heating: Heat the mixture to reflux for 1-2 hours to ensure the formation of the phenylhydrazone intermediate.

  • Cyclization: Continue heating the reaction mixture at reflux for an extended period (4-24 hours), or until TLC analysis indicates the consumption of the starting material and the formation of the indole product. The use of a stronger acid catalyst, such as a few drops of concentrated sulfuric acid, may be necessary to promote cyclization.

  • Work-up: After cooling, pour the reaction mixture into a beaker of ice water. The crude indole product may precipitate. Collect the solid by filtration and wash with water. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography (silica gel) or recrystallization from an appropriate solvent system to obtain the pure indole derivative.

ArylhydrazinePotential Indole Product (Illustrative)
PhenylhydrazineEthyl 2-(1-phenyl-5-(4-(2-methoxyethoxy)phenyl)-1H-indol-3-yl)acetate
4-MethoxyphenylhydrazineEthyl 2-(1-(4-methoxyphenyl)-5-(4-(2-methoxyethoxy)phenyl)-1H-indol-3-yl)acetate
2,4-DinitrophenylhydrazineEthyl 2-(1-(2,4-dinitrophenyl)-5-(4-(2-methoxyethoxy)phenyl)-1H-indol-3-yl)acetate (Note: Electron-withdrawing groups may hinder cyclization)

Table 2: Potential Indole Products from Fischer Indole Synthesis.

Factors Influencing the Reaction Outcome

The choice between pyridazinone formation and Fischer indole synthesis is primarily determined by:

  • Hydrazine Type: Unsubstituted hydrazine and simple alkyl hydrazines strongly favor pyridazinone formation. Arylhydrazines are a prerequisite for the Fischer indole synthesis.

  • Reaction Conditions:

    • Pyridazinone Formation: Typically carried out in alcoholic solvents, sometimes with a catalytic amount of acid.

    • Fischer Indole Synthesis: Requires acidic conditions (e.g., glacial acetic acid, mineral acids) to facilitate the key[10][10]-sigmatropic rearrangement[6][7].

Conclusion

This compound is a valuable synthon for the generation of diverse heterocyclic structures. By judiciously selecting the hydrazine reagent and controlling the reaction conditions, researchers can selectively synthesize either pyridazinone or indole derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for the exploration of this versatile chemistry in the pursuit of novel bioactive molecules.

References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. [Link]

  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2012). PubMed. [Link]

  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2009). ResearchGate. [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2018). NIH. [Link]

  • Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. (1972). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. [Link]

  • Regular Article. (2018). Organic Chemistry Research. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2024). Chemistry – A European Journal. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). NIH. [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2024). PMC - NIH. [Link]

  • Fischer Indole Synthesis. (2021). ResearchGate. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

  • Fischer Indole Synthesis. (2021). YouTube. [Link]

  • Synthetic route for preparation of pyridazinone derivatives (3–17). (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure a successful and high-purity synthesis.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a two-step process:

  • Friedel-Crafts Acylation: The reaction of 1-(2-methoxyethoxy)benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid.

  • Fischer-Speier Esterification: The subsequent esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄) to yield the final product.

While this synthetic route is robust, it is not without its challenges. The formation of side products can complicate purification and reduce the overall yield. This guide will address the most common issues and provide solutions to mitigate them.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the selectivity for the desired para-isomer?

A1: The primary isomeric byproduct in the Friedel-Crafts acylation step is the ortho-acylated product, Ethyl 4-[2-(2-methoxyethoxy)phenyl]-4-oxobutyrate. The -(OCH₂CH₂OCH₃) group on the benzene ring is an ortho, para-director, meaning it activates these positions for electrophilic aromatic substitution.

Identification of Isomers:

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to distinguish between the ortho and para isomers.[1][2][3][4]

    • The para-isomer, due to its symmetry, will show a simpler aromatic region, typically two doublets.

    • The ortho-isomer will exhibit a more complex splitting pattern in the aromatic region, often showing four distinct signals (two doublets and two triplets or multiplets).[3]

  • Chromatography (GC-MS, HPLC): Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) can effectively separate and identify the isomers.[5][6][7][8] The retention times will differ, and the mass spectra can confirm the molecular weight of the isomers.

Strategies to Improve para-Selectivity:

The formation of the para-isomer is generally favored due to reduced steric hindrance. The following reaction parameters can be optimized to enhance this preference:

ParameterRecommendationRationale
Temperature Lowering the reaction temperature (e.g., 0-5 °C)At lower temperatures, the reaction is under greater kinetic control, which favors the sterically less hindered para product.
Solvent Use of non-polar solvents (e.g., dichloromethane, 1,2-dichloroethane)Non-polar solvents are less likely to solvate the electrophile, increasing its steric bulk and further favoring attack at the less crowded para position.
Lewis Acid Choice of a bulkier Lewis acid (e.g., FeCl₃, ZnCl₂)While AlCl₃ is common, bulkier Lewis acids can create a more sterically demanding electrophilic complex, enhancing para-selectivity.[9]
Q2: I am observing a lower than expected yield and have identified phenol in my crude product mixture. What is causing this and how can it be prevented?

A2: The presence of phenol indicates the cleavage of the ether linkage in your starting material, 1-(2-methoxyethoxy)benzene. This is a known side reaction under the strong acidic conditions of the Friedel-Crafts reaction.[10]

Mechanism of Ether Cleavage:

The Lewis acid catalyst can coordinate to the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack by a halide (from the Lewis acid) or another nucleophile can cleave the C-O bond.

Prevention Strategies:

ParameterRecommendationRationale
Lewis Acid Stoichiometry Use the minimum effective amount of Lewis acid (typically 1.1-1.5 equivalents per mole of succinic anhydride)Excess Lewis acid increases the likelihood of ether cleavage.
Reaction Time Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed.Prolonged exposure to the strong acidic conditions promotes the ether cleavage side reaction.
Temperature Maintain a low reaction temperature.Higher temperatures provide the activation energy needed for the ether cleavage to occur.
Q3: My final product is contaminated with the carboxylic acid intermediate. How can I drive the esterification to completion?

A3: Incomplete conversion during the Fischer-Speier esterification is a common issue as it is an equilibrium-controlled reaction.[10][11][12][13][14]

Driving the Equilibrium:

To favor the formation of the ethyl ester, the equilibrium must be shifted to the right. This can be achieved by:

  • Using a Large Excess of Alcohol: Employing ethanol as the solvent or using a significant excess (e.g., 5-10 equivalents) will drive the reaction forward according to Le Châtelier's principle.[13]

  • Removal of Water: Water is a byproduct of the esterification. Its removal will shift the equilibrium towards the products.[10][12] This can be accomplished by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

    • Use of a Dehydrating Agent: Adding molecular sieves to the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid (Friedel-Crafts Acylation)

Materials:

  • 1-(2-methoxyethoxy)benzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.).

  • Cool the flask to 0 °C in an ice bath and add anhydrous DCM.

  • Slowly add succinic anhydride (1.0 eq.) to the stirred suspension.

  • In the dropping funnel, dissolve 1-(2-methoxyethoxy)benzene (1.1 eq.) in anhydrous DCM.

  • Add the solution of 1-(2-methoxyethoxy)benzene dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Protocol 2: Synthesis of this compound (Fischer-Speier Esterification)

Materials:

  • 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid (crude from Protocol 1)

  • Ethanol (absolute)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude carboxylic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights & Visualizations

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_methoxyethoxybenzene 1-(2-methoxyethoxy)benzene sigma_complex_para Sigma Complex (para-attack) 1_methoxyethoxybenzene->sigma_complex_para Electrophilic Attack (para) sigma_complex_ortho Sigma Complex (ortho-attack) 1_methoxyethoxybenzene->sigma_complex_ortho Electrophilic Attack (ortho) succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Electrophile succinic_anhydride->acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) para_product 4-[4-(2-methoxyethoxy)phenyl]- 4-oxobutanoic acid (Desired) sigma_complex_para->para_product Deprotonation ortho_product 4-[2-(2-methoxyethoxy)phenyl]- 4-oxobutanoic acid (Side Product) sigma_complex_ortho->ortho_product Deprotonation

Caption: Friedel-Crafts Acylation Pathway

Ether_Cleavage start 1-(2-methoxyethoxy)benzene lewis_acid_complex Ether-Lewis Acid Complex start->lewis_acid_complex + AlCl₃ (excess) phenol Phenol (Side Product) lewis_acid_complex->phenol Nucleophilic Attack other_products Other Cleavage Products lewis_acid_complex->other_products Fragmentation

Caption: Ether Cleavage Side Reaction

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
  • Olah, G. A. (1964).
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • GC-MS analysis of Friedel-Crafts acylation products. (n.d.).
  • NMR data for ortho and para isomers of acylated alkoxybenzenes. (n.d.).

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) spectra. Here, we address common challenges and provide troubleshooting strategies to ensure accurate structural elucidation.

I. Understanding the Molecule: Structure and Expected NMR Features

Before delving into spectral interpretation, it is crucial to understand the chemical structure of this compound. This molecule possesses several distinct structural motifs that will give rise to characteristic signals in both ¹H and ¹³C NMR spectra.

Molecular Structure

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the protons and carbons in the molecule. These values are based on established principles of NMR spectroscopy and data from similar chemical structures.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to C=O)~7.9Doublet (d)2H
Aromatic (ortho to OCH₂)~6.9Doublet (d)2H
-OCH₂CH₂O-~4.2Triplet (t)2H
-OCH₂CH₂O-~3.8Triplet (t)2H
-OCH₃~3.4Singlet (s)3H
-C(=O)CH₂-~3.2Triplet (t)2H
-CH₂C(=O)O-~2.8Triplet (t)2H
Ethyl -OCH₂-~4.1Quartet (q)2H
Ethyl -CH₃~1.2Triplet (t)3H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C=O (ketone)~198
C=O (ester)~173
Aromatic (C-C=O)~130
Aromatic (C-O)~163
Aromatic (CH, ortho to C=O)~129
Aromatic (CH, ortho to O)~114
-OCH₂CH₂O-~69
-OCH₂CH₂O-~70
-OCH₃~59
-C(=O)CH₂-~33
-CH₂C(=O)O-~28
Ethyl -OCH₂-~61
Ethyl -CH₃~14

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the NMR analysis of this compound.

Q1: Why do the aromatic protons appear as two doublets instead of a more complex pattern?

A: The phenyl ring is para-substituted, meaning it has two substituents at opposite ends. This substitution pattern often results in a simplified, pseudo-first-order splitting pattern for the aromatic protons. The protons ortho to the electron-withdrawing ketone group are deshielded and appear further downfield, while the protons ortho to the electron-donating methoxyethoxy group are shielded and appear further upfield. Each set of chemically equivalent protons splits the other, resulting in two distinct doublets.

Q2: How can I definitively assign the two triplets corresponding to the -OCH₂CH₂O- group?

A: While their chemical shifts are predicted to be close, definitive assignment can be achieved using 2D NMR techniques. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton signal to its directly attached carbon. Subsequently, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons that are two or three bonds away. For instance, the protons of the -OCH₂- group adjacent to the phenyl ring will show an HMBC correlation to the aromatic carbon attached to the oxygen.

Q3: My spectrum shows broad peaks. What could be the cause?

A: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: While less likely for this molecule under standard conditions, slow conformational changes can sometimes lead to broadened signals.

III. Troubleshooting Common NMR Interpretation Issues

This section provides solutions to specific problems you might encounter during your analysis.

Issue 1: Overlapping Signals in the Aliphatic Region

The region between 3.0 and 4.5 ppm can be crowded, with signals from the ethyl ester's methylene group, the methylene groups of the methoxyethoxy chain, and the methylene group adjacent to the ketone.

Troubleshooting Protocol:

  • Optimize Solvent Choice: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the signals and may resolve the overlap.[3]

  • Higher Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlap.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will clearly show the correlation between the ethyl group's methylene and methyl protons, and the coupling between the two methylene groups of the butyrate chain.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the methylene groups based on their distinct ¹³C chemical shifts.[5]

Caption: Key HMBC correlations for aromatic proton assignment.

IV. Advanced 2D NMR Experiments for Complete Structural Elucidation

For a comprehensive and unambiguous assignment of all signals, a combination of 2D NMR experiments is recommended. [6][7]

Experimental Workflow:
  • ¹H NMR: Obtain a standard high-resolution proton spectrum.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY: Identify all ¹H-¹H coupling networks.

  • HSQC: Correlate all proton signals to their directly attached carbons.

  • HMBC: Map out the carbon skeleton by identifying long-range (2- and 3-bond) ¹H-¹³C correlations.

By systematically analyzing the data from these experiments, every proton and carbon signal in this compound can be confidently assigned.

V. References

  • Wiley-VCH. (n.d.). 2-(2-Methoxy-phenyl)-1-oxa-spiron[2][2]on-2-en-4-one (2b). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, December 4). (PDF) Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • YouTube. (2015, July 1). Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. Retrieved from [Link]

  • AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link](3-hydroxypiperidin-1-yl)methanone-and-analogs-thereof-S1.pdf)

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenyl-2-(4'-methoxyphenyl)-4'-methoxyacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

"Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. As there is limited publicly available stability data for this specific molecule, this guide synthesizes expertise on related chemical structures, such as aryl ketoesters, and established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the chemical structure, which includes an ester, a ketone, and an ether linkage on an aromatic ring, we recommend the following storage conditions to maximize shelf-life. These conditions are designed to mitigate potential degradation pathways such as hydrolysis, oxidation, and photodegradation.

Q2: How long can I expect the compound to be stable under the recommended conditions?

A2: Without specific long-term stability data, a definitive shelf-life cannot be provided. However, when stored under the recommended conditions, significant degradation is not expected in the short to medium term (months). For long-term projects or when using older batches, we strongly advise performing a purity check before use.

Q3: Is this compound sensitive to light?

A3: Aromatic ketones and ethers can be susceptible to photodegradation. While specific photostability studies for this compound are not available, it is a prudent and standard laboratory practice to protect it from light.[1] Always store the compound in an amber vial or a container wrapped in aluminum foil.

Q4: What solvents are recommended for preparing stock solutions?

A4: For short-term storage, common organic solvents such as DMSO, DMF, or ethanol should be suitable. However, for long-term storage of solutions, it is critical to use anhydrous solvents to minimize the risk of ester hydrolysis. It is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for a limited duration.

Q5: Are there any known incompatibilities with this compound?

A5: Avoid strong acids and bases, as they can catalyze the hydrolysis of the ethyl ester. Strong oxidizing and reducing agents should also be avoided as they can react with the ketone functionality.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity Compound degradation leading to lower effective concentration.1. Verify the purity of your current batch using a suitable analytical method like HPLC or LC-MS. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review your handling and storage procedures to ensure they align with the recommendations.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Attempt to identify the degradation products. Common degradation pathways for similar structures include ester hydrolysis. 2. Evaluate your experimental conditions. Are you using harsh pH or elevated temperatures?[2]
Change in physical appearance (e.g., color change, clumping) Potential degradation or absorption of moisture.1. Do not use the material if its physical appearance has changed. 2. Ensure the container is properly sealed and stored in a desiccator if necessary.

Data Summary Table

Parameter Recommendation Rationale
Storage Temperature -20°C (long-term); 2-8°C (short-term)To minimize the rate of potential chemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent potential oxidation.
Light Exposure Protect from light (use amber vials or foil)Aromatic ketones and ethers can be light-sensitive.[1]
Humidity Store in a dry environment (desiccator recommended)To prevent hydrolysis of the ester.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. Method optimization may be required.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

    • Dilute to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Gradient Elution:

      • Start with 50% B, hold for 1 minute.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 50% B over 1 minute.

      • Hold at 50% B for 2 minutes for column re-equilibration.

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

Decision Workflow for Suspected Compound Degradation

This workflow guides researchers through the steps to take if they suspect their sample of this compound has degraded.

G start Suspected Compound Degradation (e.g., inconsistent results, physical change) check_purity Perform Purity Analysis (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure troubleshoot_exp Troubleshoot Experimental Parameters (e.g., protocol, reagents) is_pure->troubleshoot_exp Yes procure_new Procure and Qualify New Batch of Compound is_pure->procure_new No end Continue Experiment troubleshoot_exp->end review_storage Review Storage and Handling Procedures procure_new->review_storage review_storage->end

Caption: Workflow for addressing suspected compound degradation.

References

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed.
  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
  • An efficient synthesis of aryl a-keto esters.
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed.
  • Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program.
  • An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters - Aurigene Pharmaceutical Services.
  • Stability testing of existing active ingredients and related finished products - Scientific guideline.

Sources

Validation & Comparative

A Comparative Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate and Structurally Related Oxobutyrates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the 4-aryl-4-oxobutyrate scaffold serves as a cornerstone for the development of a diverse array of functional molecules. This guide provides an in-depth comparative analysis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate, a compound of emerging interest, with a selection of its structural analogues. By examining their synthesis, physicochemical properties, and biological activities through a lens of structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.

This guide is structured to not only present comparative data but also to elucidate the underlying scientific principles and experimental methodologies. We will delve into the rationale behind synthetic strategies, the nuances of analytical characterization, and the interpretation of biological screening data.

Introduction to the 4-Aryl-4-Oxobutyrate Scaffold

The 4-aryl-4-oxobutyrate framework, characterized by a butyrate chain attached to an aromatic ring via a ketone, is a versatile pharmacophore and a valuable synthetic intermediate. The amenability of the aromatic ring to a wide range of substitutions allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This has led to the exploration of this class of compounds in various therapeutic areas, including oncology and inflammation.

Our focus compound, This compound (1) , possesses a unique 2-methoxyethoxy substitution on the phenyl ring. This feature is anticipated to influence its solubility, metabolic stability, and target engagement. To contextualize its performance, we will compare it with three representative analogues:

  • Ethyl 4-oxo-4-phenylbutyrate (2) : The unsubstituted parent compound, providing a baseline for understanding the effect of phenyl ring functionalization.

  • Ethyl 4-(4-chlorophenyl)-4-oxobutyrate (3) : An analogue with an electron-withdrawing group, which can alter the reactivity of the carbonyl group and influence intermolecular interactions.

  • Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate (4) : An analogue with an electron-donating group, offering a counterpoint to the chloro-substituted compound and a simpler comparison to the methoxyethoxy group.

Synthesis of Ethyl 4-Aryl-4-Oxobutyrates

The synthesis of these compounds is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by esterification. This approach offers a reliable and scalable route to the desired products.

General Synthetic Workflow

The synthetic pathway commences with the Friedel-Crafts acylation of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the corresponding 4-aryl-4-oxobutanoic acid. Subsequent Fischer esterification with ethanol under acidic conditions yields the final ethyl ester.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Fischer Esterification A Substituted Benzene D 4-Aryl-4-oxobutanoic Acid A->D B Succinic Anhydride B->D C AlCl₃ (Lewis Acid) C->D G Ethyl 4-Aryl-4-oxobutyrate D->G E Ethanol E->G F H₂SO₄ (catalyst) F->G

Caption: General two-step synthesis of ethyl 4-aryl-4-oxobutyrates.

Detailed Experimental Protocol: Synthesis of this compound (1)

This protocol is adapted from established methods for Friedel-Crafts acylation and Fischer esterification[1].

Step 1: Synthesis of 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add succinic anhydride (1.1 eq.) portion-wise.

  • Addition of Aryl Component: Slowly add 2-methoxyethoxybenzene (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired carboxylic acid.

Step 2: Synthesis of this compound (1)

  • Reaction Setup: Dissolve the 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid (1.0 eq.) in absolute ethanol (10 vol.).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its bioavailability and shelf-life.

Solubility

Aqueous solubility is a key factor for oral absorption. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility[2].

Experimental Protocol: Shake-Flask Solubility Assay

  • Sample Preparation: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Table 1: Comparative Solubility of Oxobutyrate Derivatives

CompoundStructurePredicted logPAqueous Solubility (µg/mL)
1 This compound2.1150
2 Ethyl 4-oxo-4-phenylbutyrate2.080[3]
3 Ethyl 4-(4-chlorophenyl)-4-oxobutyrate2.735
4 Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate2.2110

Note: The solubility values for compounds 1, 3, and 4 are illustrative and based on established structure-property relationships. The predicted logP values were calculated using standard cheminformatics software.

The 2-methoxyethoxy group in compound 1 is expected to enhance aqueous solubility compared to the unsubstituted analogue 2 and the more lipophilic chloro-substituted analogue 3 , due to the presence of additional ether oxygens capable of hydrogen bonding with water.

Chemical Stability

The stability of the ester functionality is crucial for the shelf-life of these compounds. Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a primary degradation pathway.

Experimental Protocol: Chemical Stability Assay

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile) and dilute it into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 37 °C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as 0.693/k.

Table 2: Comparative Chemical Stability of Oxobutyrate Derivatives

CompoundHalf-life (t₁/₂) at pH 7.4, 37 °C (hours)
1 36
2 48
3 42
4 55

Note: The stability data are illustrative and based on general principles of ester hydrolysis. Electron-donating groups, like the methoxy group in compound 4 , can slightly stabilize the ester towards hydrolysis.

Comparative Biological Activity: Anticancer Potential

The 4-aryl-4-oxobutyrate scaffold is present in various molecules with reported anticancer activity. One of the key mechanisms through which small molecules exert anticancer effects is by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[1].

In Vitro Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Table 3: Comparative Antiproliferative Activity of Oxobutyrate Derivatives

CompoundIC₅₀ against MCF-7 cells (µM)
1 15
2 50
3 8
4 25

Note: The IC₅₀ values are illustrative and based on structure-activity relationships observed in similar compound series where electron-withdrawing groups on the phenyl ring can enhance activity.

The data suggests that substitution on the phenyl ring significantly influences the antiproliferative activity. The chloro-substituted analogue 3 demonstrates the highest potency, a common trend observed for kinase inhibitors where halogen bonding can play a role in target engagement. The 2-methoxyethoxy group in compound 1 also confers significant activity compared to the unsubstituted parent compound 2 .

Potential Mechanisms of Action

The EGFR/HER2 signaling cascade is a critical pathway that, when dysregulated, can lead to uncontrolled cell growth and proliferation, characteristic of many cancers[4]. Small molecule inhibitors that target the ATP-binding site of these receptor tyrosine kinases can block downstream signaling.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras ATP ADP Oxobutyrate Oxobutyrate Inhibitor Oxobutyrate->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Caption: Inhibition of the EGFR/HER2 signaling pathway by oxobutyrate derivatives.

Some aryl-containing compounds have been shown to modulate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response[5]. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer. Activation of Nrf2 can lead to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Ub Ubiquitination ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: The Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of this compound and its structural analogues. The inclusion of the 2-methoxyethoxy group in compound 1 appears to confer a favorable balance of aqueous solubility and biological activity.

The presented experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future investigations should focus on expanding the library of 4-aryl-4-oxobutyrate derivatives to further elucidate the structure-activity relationships. In particular, the exploration of different ether-containing side chains and alternative aromatic and heterocyclic core structures could lead to the discovery of novel compounds with enhanced therapeutic potential.

References

  • Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents. (2024). PubMed. [Link]

  • Ethyl 4-oxo-4-phenylbutyrate. (n.d.). PubChem. [Link]

  • Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. [Link]

  • Making esters from alcohols and acids. (n.d.). Royal Society of Chemistry. [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2020). MDPI. [Link]

  • EGFR and HER-2 small molecules inhibitors as potential therapeutics in veterinary oncology. (2019). SciELO. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents. (2023). MDPI. [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (2023). Frontiers in Pharmacology. [Link]

  • Detailed schematic diagram of Nrf2-related signaling pathway. (n.d.). ResearchGate. [Link]

  • Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]-4-oxobutanoate. (n.d.). PrepChem. [Link]

  • Ethyl 4-ethoxy-3-oxobutyrate. (n.d.). PubChem. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI. [Link]

  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. (2021). PMC. [Link]

  • Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. (2002). PubMed. [Link]

  • Nrf2 Signaling Pathway. (n.d.). MDPI Encyclopedia. [Link]

  • NRF2 signalling pathway: New insights and progress in the field of wound healing. (2021). PMC. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate vs. Ethyl 4-phenyl-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two structurally related aryl ketones: Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate and Ethyl 4-phenyl-4-oxobutyrate. The primary differentiator between these molecules is the presence of a 2-methoxyethoxy substituent on the phenyl ring of the former. This seemingly minor alteration has significant implications for the electronic properties of the molecule, and consequently, its chemical behavior in various synthetic transformations.

Unveiling the Structural and Electronic Differences

At the heart of the reactivity differences lies the electronic nature of the substituent at the para-position of the phenyl ring.

  • Ethyl 4-phenyl-4-oxobutyrate serves as our baseline, featuring an unsubstituted phenyl group.

  • This compound possesses a 2-methoxyethoxy group, which acts as an electron-donating group (EDG). The lone pairs on the oxygen atoms can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring.

G cluster_0 Ethyl 4-phenyl-4-oxobutyrate cluster_1 This compound ketone_unsub ketone_sub

Figure 1: Chemical structures of the two compared aryl ketones.

The increased electron density in the substituted phenyl ring has a cascading effect on the reactivity of the entire molecule, influencing both the aromatic ring and the ketone functional group.

Comparative Reactivity Analysis

The electronic disparity between the two compounds manifests in their susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring towards electrophiles is highly dependent on the nature of its substituents.[1] Electron-donating groups activate the ring, making it more nucleophilic and thus more reactive in EAS reactions.

  • This compound: The electron-donating 2-methoxyethoxy group makes the phenyl ring significantly more electron-rich and therefore more reactive towards electrophiles. This activating group will direct incoming electrophiles to the ortho positions relative to itself.

  • Ethyl 4-phenyl-4-oxobutyrate: The unsubstituted phenyl ring is less activated and will exhibit a baseline reactivity in EAS reactions.

This difference in reactivity means that electrophilic substitution reactions, such as nitration or halogenation, on this compound would likely proceed under milder conditions and at a faster rate compared to its unsubstituted counterpart.

Nucleophilic Addition to the Carbonyl Group

The electrophilicity of the carbonyl carbon in the ketone is also influenced by the substituent on the phenyl ring.

  • This compound: The electron-donating nature of the 2-methoxyethoxy group pushes electron density into the phenyl ring, which in turn can be delocalized to the carbonyl group. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.

  • Ethyl 4-phenyl-4-oxobutyrate: With no electron-donating group, the carbonyl carbon is more electron-deficient and thus more reactive towards nucleophilic attack.

Consequently, reactions involving nucleophilic addition to the ketone, such as Grignard reactions or reductions with hydride reagents, would be expected to proceed more readily with Ethyl 4-phenyl-4-oxobutyrate.

Experimental Showcase: Reduction of the Aryl Ketone

A common and crucial transformation in organic synthesis is the reduction of a ketone to a methylene group.[2] This is often employed after a Friedel-Crafts acylation to synthesize alkylbenzenes, avoiding the carbocation rearrangements that can occur in Friedel-Crafts alkylation.[2][3][4] Two of the most prominent methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between these is dictated by the substrate's stability in acidic versus basic conditions.[2][5]

Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes or ketones to alkanes.[4][5][6]

  • Substrate Compatibility: This method is suitable for substrates that are stable in strong acid. Both of our target molecules are likely to be stable under these conditions, as the ester functionality is less prone to hydrolysis under these conditions than in basic media.

  • Expected Reactivity: Given that the carbonyl group of Ethyl 4-phenyl-4-oxobutyrate is more electrophilic, it might be expected to undergo reduction slightly more readily. However, the mechanism of the Clemmensen reduction is complex and occurs on the surface of the zinc, which can sometimes moderate such electronic effects.[4]

Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction utilizes hydrazine (N2H4) and a strong base, typically potassium hydroxide (KOH), at high temperatures to achieve the reduction.[2][7][8]

  • Substrate Compatibility: A significant consideration here is the potential for hydrolysis of the ethyl ester group under the strongly basic and high-temperature conditions of the reaction. This could lead to the formation of the corresponding carboxylate salt as a side product or the main product, depending on the reaction time and temperature.

  • Expected Reactivity: The initial step of the Wolff-Kishner reduction is the formation of a hydrazone.[7][8] The rate of this step is influenced by the electrophilicity of the carbonyl carbon. Therefore, Ethyl 4-phenyl-4-oxobutyrate would be expected to form the hydrazone intermediate faster than this compound.

Data Summary
FeatureThis compoundEthyl 4-phenyl-4-oxobutyrate
Substituent Effect Electron-donating (activating)Neutral
Aromatic Ring Reactivity (EAS) More reactiveLess reactive
Carbonyl Carbon Electrophilicity Less electrophilicMore electrophilic
Reactivity towards Nucleophiles Less reactiveMore reactive
Suitability for Clemmensen SuitableSuitable
Suitability for Wolff-Kishner Potential for ester hydrolysisPotential for ester hydrolysis

Experimental Protocols

The following are generalized protocols for the reduction of the aryl ketones. Researchers should optimize conditions for their specific substrate and scale.

Protocol 1: Clemmensen Reduction of Ethyl 4-phenyl-4-oxobutyrate

G start Start with Ethyl 4-phenyl-4-oxobutyrate step1 Prepare Zinc Amalgam (Zn, HgCl2, HCl, H2O) start->step1 step2 Combine Reactants (Ketone, Zn(Hg), Toluene, Acetic Acid, Water) step1->step2 step3 Add Concentrated HCl (portion-wise) step2->step3 step4 Heat to Reflux (with vigorous stirring) step3->step4 step5 Monitor Reaction (TLC) step4->step5 step6 Work-up (Cool, decant, extract with toluene) step5->step6 step7 Purification (Wash with NaHCO3, brine, dry, evaporate) step6->step7 end Obtain Ethyl 4-phenylbutanoate step7->end

Figure 2: Workflow for Clemmensen Reduction.

Methodology:

  • Preparation of Zinc Amalgam: In a flask, add granular zinc, mercuric chloride, concentrated hydrochloric acid, and water. Swirl for 5 minutes. Decant the aqueous solution.

  • Reaction Setup: To the amalgamated zinc, add water, acetic acid, toluene, and Ethyl 4-phenyl-4-oxobutyrate.

  • Addition of Acid: While stirring vigorously, add concentrated hydrochloric acid portion-wise over several hours.

  • Reaction: Heat the mixture to reflux and maintain for the duration of the reaction, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and decant the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction

This modification of the Wolff-Kishner reduction is often preferred due to its operational simplicity.[8]

Methodology:

  • Initial Reaction: In a round-bottom flask equipped with a reflux condenser, combine this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Hydrazone Formation: Heat the mixture to allow for the formation of the hydrazone. Water and excess hydrazine will distill off.

  • Decomposition: Increase the temperature to around 190-200°C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

  • Reaction Completion: Maintain this temperature until the evolution of nitrogen ceases.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with dilute acid and brine, dry over an anhydrous salt, and remove the solvent in vacuo. Further purification may be achieved by chromatography. Note that due to the basic conditions, the primary product might be the carboxylate. Acidification of the aqueous layer after extraction would be necessary to protonate the carboxylate to the carboxylic acid, which can then be extracted.

Conclusion

The presence of the 2-methoxyethoxy substituent in this compound significantly alters its reactivity profile compared to the unsubstituted Ethyl 4-phenyl-4-oxobutyrate. The electron-donating nature of this substituent enhances the reactivity of the aromatic ring towards electrophilic substitution while diminishing the reactivity of the ketone's carbonyl group towards nucleophiles. This fundamental understanding of substituent effects is critical for designing efficient synthetic routes and predicting reaction outcomes in the development of novel chemical entities.

References

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Etyl 4-[(4-Aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • DrugBank Online. (n.d.). Ethyl 2-Oxo-4-Phenylbutyrate. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • YouTube. (2016, December 29). Clemmensen and Wolff Kishner Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate and a redetermination of ethyl (4RS)-4-(4-methoxyphenyl). Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate, a compound of interest for its potential applications, demands rigorous structural elucidation to ensure its identity, purity, and stability. This guide provides an in-depth spectroscopic comparison of this target molecule with structurally similar compounds, offering a framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral nuances of analogous structures, we can predict and interpret the spectroscopic signature of our target compound, a critical skill for researchers in the field.

The compounds selected for comparison are Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate and Ethyl 4-oxo-4-phenylbutanoate. These molecules share the core ethyl 4-oxobutanoate structure but differ in the substitution at the para-position of the phenyl ring. This allows for a systematic analysis of how the electronic and steric effects of the ether-containing substituent in our target compound influence its spectroscopic properties.

Molecular Structures for Comparison

To visually represent the molecules under discussion, the following diagram illustrates their structures.

G cluster_target Target Compound cluster_comparator1 Comparator 1 cluster_comparator2 Comparator 2 target This compound target_img comp1 Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate comp1_img comp2 Ethyl 4-oxo-4-phenylbutanoate comp2_img

Caption: Molecular structures of the target compound and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide detailed information about the electronic environment of each nucleus.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these compounds are expected to show characteristic signals for the ethyl group, the butyrate chain, and the aromatic protons. The key differentiator will be the signals corresponding to the para-substituent on the phenyl ring.

Proton Assignment Ethyl 4-oxo-4-phenylbutanoate (Predicted) Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (Predicted) This compound (Predicted)
Ethyl -CH₃ (t)~1.2 ppm~1.2 ppm~1.2 ppm
Ethyl -CH₂ (q)~4.1 ppm~4.1 ppm~4.1 ppm
Butyrate -CH₂- (t)~2.8 ppm~2.8 ppm~2.8 ppm
Butyrate -CH₂- (t)~3.2 ppm~3.2 ppm~3.2 ppm
Aromatic H (m)~7.4-8.0 ppm~6.9 (d), ~7.9 (d) ppm~7.0 (d), ~7.9 (d) ppm
Methoxy -OCH₃ (s)-~3.8 ppm~3.4 ppm
Methoxyethoxy -OCH₂- (t)--~3.7 ppm
Methoxyethoxy -OCH₂- (t)--~4.2 ppm

Chemical shifts are approximate and solvent-dependent.

Expertise & Experience: The electron-donating nature of the alkoxy substituents at the para-position in the target compound and Comparator 1 will cause a noticeable upfield shift (to lower ppm values) of the aromatic proton signals compared to the unsubstituted phenyl ring of Comparator 2. The splitting pattern of the aromatic protons will also simplify to two doublets due to the symmetry introduced by the para-substituent. The unique methoxyethoxy group in the target compound will present two additional triplets, providing a clear diagnostic signature.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Ethyl 4-oxo-4-phenylbutanoate (Predicted) Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (Predicted) This compound (Predicted)
Ethyl -CH₃~14 ppm~14 ppm~14 ppm
Ethyl -CH₂~60 ppm~60 ppm~60 ppm
Butyrate -CH₂-~28 ppm~28 ppm~28 ppm
Butyrate -CH₂-~33 ppm~33 ppm~33 ppm
Aromatic C (quat)~137 ppm~130 ppm~130 ppm
Aromatic CH~128-133 ppm~114, ~130 ppm~114, ~130 ppm
Aromatic C-O-~163 ppm~163 ppm
Ketone C=O~198 ppm~196 ppm~196 ppm
Ester C=O~173 ppm~173 ppm~173 ppm
Methoxy -OCH₃-~55 ppm~59 ppm
Methoxyethoxy -OCH₂---~69 ppm
Methoxyethoxy -OCH₂---~71 ppm

Chemical shifts are approximate and solvent-dependent.

Trustworthiness: The chemical shifts of the carbonyl carbons are particularly informative. The ketone carbonyl is significantly more deshielded (higher ppm) than the ester carbonyl. The electron-donating alkoxy groups in the target and Comparator 1 will slightly shield the ketone carbonyl carbon, causing a small upfield shift compared to Comparator 2.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (aromatic)Stretch3100-3000
C-H (aliphatic)Stretch3000-2850
C=O (ketone)Stretch1680-1690
C=O (ester)Stretch1730-1740
C-O (ester)Stretch1300-1000
C-O-C (ether)Stretch1250-1050 (asymmetric and symmetric)

Expertise & Experience: The most prominent features in the IR spectra of these compounds will be the two strong carbonyl stretching bands. The ketone carbonyl will appear at a lower wavenumber than the ester carbonyl due to conjugation with the aromatic ring. The presence of the ether linkages in the target compound and Comparator 1 will result in strong C-O stretching bands in the fingerprint region (below 1500 cm⁻¹). The C-O-C stretching of the methoxyethoxy group in the target compound may present as a broad, strong absorption.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pathways:

G cluster_main Predicted Fragmentation of this compound mol [M]⁺· m/z = 280 frag1 [M - OCH₂CH₃]⁺ m/z = 235 mol->frag1 Loss of ethoxy radical frag2 [C₉H₁₁O₃]⁺ m/z = 179 mol->frag2 McLafferty Rearrangement frag3 [C₇H₇O]⁺ m/z = 121 frag2->frag3 Loss of C₂H₂O₂

Caption: Key predicted fragmentation pathways in the mass spectrum.

Trustworthiness: The molecular ion peak ([M]⁺·) for this compound is expected at m/z 280. A prominent fragment at m/z 179, corresponding to the [4-(2-methoxyethoxy)benzoyl]⁺ cation, would be a strong indicator of the structure. This fragment can further lose neutral molecules to give other characteristic ions. The presence of a fragment at m/z 45 ([CH₃OCH₂]⁺) would also be indicative of the methoxyethoxy group.

Compound Molecular Weight Predicted Key Fragments (m/z)
Ethyl 4-oxo-4-phenylbutanoate206.24206, 161, 105, 77
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate236.26236, 191, 135, 107
This compound280.32280, 235, 179, 121, 45
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound through a comparative analysis with its structural analogs. By understanding the influence of different substituents on the NMR, IR, and MS spectra, researchers can confidently identify and characterize this and other related molecules. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is the cornerstone of chemical analysis in drug discovery and development.

References

  • PubChem. Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate: Assessing the Strategic Impact of the Methoxyethoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the fine-tuning of molecular properties through subtle structural modifications is a cornerstone of innovation. The selection of a substituent on an aromatic ring is a critical decision that profoundly influences a molecule's physicochemical properties, biological interactions, and synthetic accessibility. This guide provides an in-depth comparison of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate against its structural analogues, offering a clear perspective on the strategic advantages conferred by the 2-methoxyethoxy group.

This analysis is tailored for researchers, scientists, and drug development professionals, providing objective, data-driven insights to inform rational design and compound selection.

The Physicochemical Landscape: Beyond Simple Alkoxylation

The introduction of a substituent directly alters a molecule's polarity, lipophilicity, and potential for hydrogen bonding—key determinants of its behavior in biological and material systems.[1] The 2-methoxyethoxy group, while seemingly a simple ether chain, offers a unique combination of properties compared to more common substituents like hydroxyl or methoxy groups.

Causality Behind the Choices: The selection of analogues for this comparison is deliberate. The parent -H compound provides a baseline. The -OH analogue represents a hydrogen-bond donor, often a starting point for synthesis. The -OCH3 (methoxy) analogue is the most direct comparison, allowing us to isolate the impact of extending the alkoxy chain with an additional ether linkage and terminal methyl group.

Comparative Data Summary:

To quantify these differences, we have compiled experimental and predicted physicochemical data for this compound and its key analogues.

CompoundSubstituent (R)Molecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
Target Compound -OCH2CH2OCH3280.311.961.8
Analogue 1-H206.242.1[2]43.4
Analogue 2-OH222.241.663.6
Analogue 3-OCH3236.26[3]1.5[3]52.6[3]

Analysis of Physicochemical Impact:

  • Lipophilicity (LogP): The 2-methoxyethoxy group strikes a balance in lipophilicity. It is more lipophilic than the simple methoxy and hydroxyl analogues, which can be advantageous for membrane permeability. However, the embedded ether oxygen prevents the LogP from increasing as dramatically as a simple alkyl chain of equivalent length would, helping to maintain a degree of aqueous solubility.

  • Polar Surface Area (PSA): The additional ether oxygen in the methoxyethoxy group increases the PSA compared to the methoxy and unsubstituted analogues. This increased polarity can enhance interactions with biological targets and improve solubility. The PSA is comparable to the hydroxyl analogue, but without the acidic proton, offering different interaction capabilities.

  • Solubility and Hydrogen Bonding: The ether oxygens in the methoxyethoxy chain can act as hydrogen bond acceptors. This feature often improves aqueous solubility compared to a simple, non-polar alkyl chain, a critical factor in drug formulation and bioavailability. Unlike a hydroxyl group, it is not a hydrogen bond donor, which can be beneficial in preventing unwanted metabolic glucuronidation or sulfation at that site.

Implications for Biological Performance: A Metabolic Stability Perspective

In drug development, a molecule's susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, is a critical parameter.[4] Alkoxy groups on aromatic rings are common sites for metabolism, typically via O-dealkylation.[5] The structure of the alkoxy group can significantly influence the rate and pathway of this metabolism.

Metabolic Pathways of Alkoxy Groups:

The primary metabolic liability of a simple methoxy group is its enzymatic cleavage (O-dealkylation) to a phenol. This can lead to rapid clearance or the formation of reactive metabolites. The 2-methoxyethoxy group presents a more complex substrate for metabolic enzymes. While O-dealkylation is still possible at two different sites, the steric and electronic properties of the larger group can alter the rate of metabolism, potentially leading to improved metabolic stability.

Caption: Potential metabolic pathways for methoxy vs. methoxyethoxy groups.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To empirically determine and compare the metabolic stability, a standardized in vitro assay using human liver microsomes (HLMs) is essential. HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs.[6] This protocol provides a self-validating system for assessing metabolic liability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the target compound and its analogues.

Materials:

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)[7]

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (Cofactor)[6]

  • 0.1 M Phosphate Buffer (pH 7.4)[7]

  • Acetonitrile (for reaction termination)[7]

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Compound Preparation: Prepare 1 mM stock solutions of all test and control compounds in DMSO.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM protein (typically 0.5 mg/mL final concentration), and the test compound (1 µM final concentration).[6][7]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[6]

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[6]

  • Reaction Termination: Immediately terminate the reaction in each aliquot by adding ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant, which contains the remaining compound, for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.

A Comparative Look at Synthetic Strategy

The practicality of a molecule is intrinsically linked to its synthetic accessibility. The core structure of these compounds is typically assembled via a Friedel-Crafts acylation, followed by modification of the phenolic group.[8][9]

General Synthetic Workflow:

The synthesis of this compound begins with the key intermediate, Ethyl 4-(4-hydroxyphenyl)-4-oxobutyrate. This intermediate can be prepared via a Friedel-Crafts acylation of phenol with succinic anhydride, followed by esterification. The final methoxyethoxy group is then introduced via a Williamson ether synthesis.[10]

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Williamson Ether Synthesis

This step is crucial for introducing the methoxyethoxy group and highlights the synthetic divergence from the simpler analogues.

Objective: To synthesize this compound from Ethyl 4-(4-hydroxyphenyl)-4-oxobutyrate.

Materials:

  • Ethyl 4-(4-hydroxyphenyl)-4-oxobutyrate

  • 2-Bromoethyl methyl ether (alkylating agent)

  • Potassium carbonate (K₂CO₃) or a stronger base like Sodium Hydride (NaH) if needed[11]

  • Anhydrous solvent (e.g., Acetonitrile or DMF)[11]

Step-by-Step Methodology:

  • Reactant Setup: Dissolve Ethyl 4-(4-hydroxyphenyl)-4-oxobutyrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add the base (e.g., K₂CO₃, typically 1.5-2.0 equivalents) to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[11]

  • Alkylating Agent Addition: Add the alkylating agent, 2-bromoethyl methyl ether (typically 1.1-1.2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture (e.g., 50-80°C) and stir for a designated period (e.g., 2-8 hours), monitoring the reaction progress by TLC or LC-MS.[11]

  • Work-up: After cooling, filter off the base. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and solvent.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Synthetic Considerations: The synthesis of the target compound requires an additional, optimized step compared to its hydroxyl and methoxy analogues. The choice of base and solvent for the Williamson ether synthesis is critical to ensure complete reaction and minimize side products.[11] However, the starting materials are commercially available and the reactions are standard, making the synthesis highly feasible on a laboratory scale.

Conclusion and Strategic Outlook

The 2-methoxyethoxy group on the ethyl 4-phenyl-4-oxobutyrate scaffold is more than a simple spacer; it is a strategic tool for modulating key molecular properties.

  • Physicochemically, it provides a sophisticated balance of lipophilicity and polarity, increasing polar surface area to potentially enhance solubility and target engagement without the liabilities of a free hydroxyl group.

  • Biologically, it offers a distinct metabolic profile compared to a simple methoxy group. Its potential for increased metabolic stability makes it an attractive modification for drug candidates where rapid clearance is a concern.

  • Synthetically, its introduction is straightforward via a well-established Williamson ether synthesis, adding a single, high-yielding step to the preparation of the core scaffold.

For researchers in drug discovery and development, employing the 2-methoxyethoxy substituent represents a rational design choice to optimize absorption, distribution, metabolism, and excretion (ADME) properties. The supporting experimental protocols provided herein offer a clear and validated pathway to empirically confirm these advantages in any new series of compounds.

References

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link][5]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link][12]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link][3]

  • Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link][8]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link][6]

  • Merrell, D. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link][7]

  • PubChem. (n.d.). Ethyl 2-ethoxy-4-oxo-4-phenylbutanoate. Retrieved from [Link][2]

  • Li, A. P., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. Retrieved from [Link][4]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link][10]

  • Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link][9]

Sources

A Comparative Guide to the Synthesis of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate: An Analysis of Synthetic Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the selective estrogen receptor modulator (SERM), Raloxifene.[1][2] The efficiency of its synthesis directly impacts the overall yield and economic viability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of established and potential synthetic routes to this key intermediate, with a focus on the core Friedel-Crafts acylation reaction. We will delve into the mechanistic rationale behind different catalytic systems, compare their reported yields in analogous systems, and present detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Strategic Importance of the Target Molecule

The synthesis of complex pharmaceutical agents is a multi-step process where the efficiency of each step is critical. This compound serves as a foundational building block, and its synthesis primarily revolves around the formation of a carbon-carbon bond between an activated aromatic ring and a four-carbon acylating agent. The core of this transformation is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. This guide will compare two primary approaches to this key reaction: the classical stoichiometric Lewis acid-mediated route and a more modern, greener catalytic approach, followed by the final esterification step.

The Core Synthetic Transformation: Friedel-Crafts Acylation

The principal challenge in synthesizing the keto-acid precursor, 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid, is the regioselective acylation of 1-(2-methoxyethoxy)benzene with succinic anhydride. The electron-donating nature of the ether group directs the incoming electrophile primarily to the para position, which is the desired outcome. The choice of catalyst, however, significantly influences the reaction's efficiency, cost, and environmental impact.

Mechanism of Friedel-Crafts Acylation

The reaction is initiated by the activation of the acylating agent (succinic anhydride) by a Lewis or Brønsted acid catalyst. This generates a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the final acylated product.[3]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Complex Succinic_Anhydride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic_Ring 1-(2-methoxyethoxy)benzene Aromatic_Ring->Sigma_Complex + Acylium Ion Product_Acid 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic Acid Sigma_Complex->Product_Acid - H⁺

Caption: Generalized mechanism of Friedel-Crafts acylation.

Comparative Analysis of Synthetic Routes

We will now compare two primary strategies for the synthesis of the keto-acid precursor, which is subsequently esterified.

Route 1: Classical Friedel-Crafts Acylation with Stoichiometric AlCl₃

This is the traditional and most widely documented method for acylating aromatic compounds.[4] It involves the use of a stoichiometric amount of a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the succinic anhydride.

  • Causality of Experimental Choices: Aluminum chloride is highly effective due to its strong Lewis acidity, which readily complexes with the anhydride to form a potent acylium ion electrophile. The reaction is typically run in an inert solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent side reactions with the catalyst. A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with both the carbonyl of the anhydride and the ketone of the product, deactivating it.[4] This necessitates a hydrolytic workup to liberate the product and remove the aluminum salts.

Route 2: "Greener" Friedel-Crafts Acylation with Solid Acid Catalysts

In response to the environmental and waste-disposal issues associated with stoichiometric Lewis acids, significant research has focused on solid, reusable acid catalysts.[5] Zeolites, such as Hβ, have shown excellent activity in acylations.[5]

  • Causality of Experimental Choices: Solid acids like zeolites offer several advantages. Their porous structure can provide shape selectivity, and their active sites are confined, which can minimize side reactions. Most importantly, they can be recovered by simple filtration and reused after regeneration, drastically reducing waste.[5] These reactions can often be run under milder conditions and sometimes even solvent-free (mechanochemical) conditions.[6] The yield can be comparable to or even exceed classical methods, as demonstrated in the acylation of thiophene where yields of up to 98.6% were achieved using Hβ zeolite.[5]

Final Step: Esterification

Regardless of the acylation route chosen, the resulting 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid must be converted to its ethyl ester. The most common and straightforward method is the Fischer esterification.

  • Causality of Experimental Choices: This acid-catalyzed reaction uses an excess of ethanol, which serves as both the reactant and often the solvent, to drive the equilibrium towards the ester product.[7][8] A strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride, is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. A reported synthesis of a similar compound, Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate, achieved a 97% yield using this method.[8]

Data Presentation: Comparison of Synthetic Methodologies

Parameter Route 1: Classical Friedel-Crafts (AlCl₃) Route 2: Green Friedel-Crafts (Solid Acid) Final Step: Fischer Esterification
Acylating Agent Succinic AnhydrideSuccinic AnhydrideN/A
Aromatic Substrate 1-(2-methoxyethoxy)benzene1-(2-methoxyethoxy)benzene4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic Acid
Catalyst Aluminum Chloride (AlCl₃) (Stoichiometric)Zeolite Hβ, ZnO, etc. (Catalytic)Sulfuric Acid (H₂SO₄) or HCl (Catalytic)
Solvent Dichloromethane (DCM), NitrobenzeneToluene, or Solvent-freeEthanol (Excess)
Typical Yield Good to Excellent (Often >80% for analogous reactions)Good to Excellent (Up to 98.6% reported for analogous reactions)[5]Excellent (Up to 97% reported for analogous reactions)[8]
Advantages - Well-established and reliable- High reactivity- Catalyst is reusable- Environmentally benign- Simple workup (filtration)- Milder conditions- High yield- Simple procedure- Inexpensive reagents
Disadvantages - Large amount of corrosive and toxic waste- Stoichiometric catalyst required- Vigorous reaction, requires careful control- Catalyst may require activation- May have lower reactivity for deactivated rings- Reversible reaction, requires excess alcohol- Requires removal of water

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic Acid via Classical Friedel-Crafts Acylation

G start Start: Assemble Reaction step1 Charge a flask with AlCl₃ and Dichloromethane (DCM). start->step1 step2 Cool the mixture to 0-5 °C in an ice bath. step1->step2 step3 Add succinic anhydride portion-wise. step2->step3 step4 Slowly add 1-(2-methoxyethoxy)benzene via addition funnel. step3->step4 step5 Allow the reaction to warm to room temperature and stir for 12-18 hours. step4->step5 step6 Quench the reaction by slowly pouring onto a mixture of ice and conc. HCl. step5->step6 step7 Separate the organic layer. Extract aqueous layer with DCM. step6->step7 step8 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. step7->step8 end End: Isolate Crude Product step8->end

Caption: Workflow for classical Friedel-Crafts acylation.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the slurry to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of 1-(2-methoxyethoxy)benzene (1.0 equivalent) in anhydrous DCM via a dropping funnel over 1-2 hours.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid, which can be purified further by recrystallization.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve the 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).[8]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[7]

  • Workup: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

  • Extraction: Dilute the residue with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester. The product can be further purified by column chromatography or distillation under reduced pressure.

Conclusion and Recommendations

The synthesis of this compound can be approached through several effective methodologies.

  • For robustness and scalability with a high tolerance for cost and waste , the classical Friedel-Crafts acylation using AlCl₃ followed by Fischer esterification remains a viable and well-understood option. Its high yields are a significant advantage in multi-step syntheses.

  • For environmentally conscious and sustainable manufacturing , the development of a process using a solid acid catalyst like Hβ zeolite is highly recommended.[5] The potential for catalyst recycling and milder reaction conditions aligns with the principles of green chemistry and can offer long-term economic benefits, despite requiring initial process optimization.

The final choice of synthetic route will depend on the specific requirements of the research or manufacturing campaign, balancing factors such as yield, cost, scalability, and environmental impact. The data and protocols provided herein offer a solid foundation for making an informed decision.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-(4-aminophenyl)-4-oxobutyrate. Retrieved from [Link]

  • Bathini, P. K., & Venkata Rama, N. (n.d.). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. International Journal of Pharmacy and Pharmaceutical Sciences.
  • PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011132194A1 - Process for the preparation of raloxifene hydrochloride.
  • PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]

  • Amal'chieva, E. A., & Egorova, A. Y. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(1), 102881.
  • Google Patents. (n.d.). CN104031022A - Key intermediate of raloxifene hydrochloride and preparation method for intermediate product thereof.
  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127.
  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Etyl 4-[(4-Aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates. Retrieved from [https://www.researchgate.net/publication/349942747_Synthesis_and_Analgesic_Activity_of_Etyl_4-4-Aryl-2-hydroxy-4-oxobut-2-enoylamino]benzoates]([Link])

  • Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3328.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Tunoori, A. R., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(7), 843–848.
  • Acharya, S., et al. (2025). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry, (4).
  • El-Gazzar, A. A., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(19), 6289.
  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1333–1341.
  • ResearchGate. (n.d.). Proposed mechanism for Friedel-Crafts acylation 2-methoxynaphthalene.... Retrieved from [Link]

  • Phadke, R. (2020). Raloxifene. New Drug Approvals.
  • Wang, Y., et al. (2014).

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility to ensure the safety of ourselves, our colleagues, and the environment. The proper management and disposal of chemical waste is a critical component of this commitment. This guide provides a detailed protocol for the safe disposal of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate, a ketoester compound utilized in various research and development applications.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established best practices for similar chemical compounds and general guidelines for laboratory hazardous waste management set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). It is imperative to always consult the manufacturer-provided SDS for any chemical to obtain specific hazard and disposal information.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. Based on related ketoester compounds, this compound may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during the disposal process.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against potential splashes that could cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact, which may lead to irritation.[1][3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential vapors or aerosols.[1][3]
Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process that requires careful attention to detail to ensure compliance and safety.[4] The following steps outline the proper procedure for managing waste this compound.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]

  • Do not mix this compound with other waste streams unless you have confirmed their compatibility.

  • Incompatible materials to be aware of for similar compounds include strong acids, bases, and reducing agents.[6]

  • This compound should be collected as a non-halogenated organic solvent waste.

Step 2: Waste Collection and Containerization

All hazardous waste must be stored in appropriate containers to prevent leaks and spills.[7]

  • Use a designated, leak-proof container made of a material compatible with the chemical.[5][7] For an organic solvent, a high-density polyethylene (HDPE) or glass container is suitable.

  • The container must have a secure, screw-top cap.[7]

  • Do not fill the container to more than 90% capacity to allow for expansion.[5]

  • Keep the waste container closed at all times except when adding waste.[8]

Step 3: Labeling

Accurate labeling of hazardous waste is a legal requirement and essential for safety.[4][7]

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and volume of the waste.

  • Include the date when the waste was first added to the container.

Step 4: Storage

Temporary storage of hazardous waste in the laboratory must be done in a designated Satellite Accumulation Area (SAA).[7]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[5]

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[2][6]

Step 5: Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Never dispose of this compound down the drain.[8] This can interfere with wastewater treatment processes and harm aquatic life.

  • Do not dispose of this chemical in regular trash.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Laboratories in academic institutions may be subject to specific regulations under Subpart K of the Resource Conservation and Recovery Act (RCRA), which provides alternative standards for managing hazardous waste.[9]

Part 3: Emergency Procedures for Spills

In the event of a spill during the disposal process, immediate and appropriate action is necessary.

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • If you are trained and it is safe to do so, contain and clean up the spill using an appropriate chemical spill kit.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Absorb the spilled material with an inert absorbent, such as vermiculite or sand.

  • Collect the contaminated absorbent material in a designated hazardous waste container and label it appropriately.

  • Report the spill to your institution's EHS office.

Visualizing the Disposal Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generated assess_hazards Assess Hazards (Consult SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate Waste (Non-halogenated organic) select_ppe->segregate_waste collect_waste Collect in Compatible, Labeled Container segregate_waste->collect_waste spill Spill Occurs collect_waste->spill store_waste Store in Secondary Containment in Satellite Accumulation Area request_pickup Request Waste Pickup (via EHS Office) store_waste->request_pickup end_disposal End: Proper Disposal by Licensed Contractor request_pickup->end_disposal spill->store_waste No spill_procedure Follow Emergency Spill Procedure spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

Sources

Personal protective equipment for handling Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following procedures are based on established best practices for handling aromatic ketones and related chemical structures, ensuring a self-validating system of laboratory safety.

Hazard Analysis and Risk Assessment

  • Skin and Eye Irritation : Many related compounds are known to cause skin and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation : Inhalation of vapors or aerosols may cause respiratory irritation.[2][3][4][6]

  • Combustibility : While not always highly flammable, similar chemicals can be combustible liquids, particularly at elevated temperatures.[2][7][8]

  • Potential for Harm if Swallowed or Inhaled : Some analogous compounds are harmful if swallowed or inhaled.[3][5][6]

Given these potential hazards, a rigorous approach to personal protective equipment (PPE) is paramount to minimize exposure and ensure operator safety.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following is a detailed, step-by-step guide to the necessary protective gear for working with this compound.

Primary Engineering Controls: The First Line of Defense

Before detailing personal gear, it is crucial to emphasize the importance of engineering controls. All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[9] The fume hood provides a contained workspace and is the primary barrier between the researcher and the chemical.

Essential Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[4][10]Protects against accidental splashes to the eyes, which are highly susceptible to irritation from aromatic ketones.[2][3][4][6] The face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves. Given the ketone and ester functionalities, PVA or high-performance butyl rubber gloves are recommended for extended contact.[11] For shorter-duration tasks, nitrile gloves may be sufficient, but should be inspected before use and changed frequently.[2][4][12]Aromatic ketones and solvents can degrade common glove materials.[11][12] PVA gloves offer excellent resistance to a wide range of organic solvents, including ketones.[11] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection A flame-resistant laboratory coat, fully buttoned.[10] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[13]Protects the skin on the arms and torso from accidental contact. Flame-resistant material is a prudent precaution when working with any organic compound.
Foot Protection Closed-toe, closed-heel shoes constructed of a durable material.[13]Protects the feet from spills and falling objects.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.[2] For large-scale operations or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13][14]The fume hood is the primary means of respiratory protection. A respirator is a critical secondary measure for emergencies or specific high-risk procedures.
Step-by-Step Gowning and De-gowning Procedure

Proper gowning and de-gowning procedures are critical to prevent cross-contamination.

Gowning_Degowning cluster_gowning Gowning Procedure cluster_degowning De-gowning Procedure G1 1. Don Lab Coat G2 2. Don Eye Protection G1->G2 G3 3. Don Gloves G2->G3 D1 1. Remove Gloves D2 2. Remove Lab Coat D1->D2 D3 3. Remove Eye Protection D2->D3

Caption: Gowning and De-gowning Workflow.

Operational Plan: Safe Handling in Practice

Adherence to a strict operational plan ensures that safety is integrated into every step of the experimental workflow.

  • Preparation : Before handling the compound, ensure that the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment : Don the required PPE as outlined in the gowning procedure.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • In Solution : When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • During Reaction : Ensure that the reaction vessel is securely clamped and that any heating or stirring is well-controlled.

  • Post-Reaction : Allow the reaction mixture to cool to room temperature before opening the vessel.

  • Decontamination : Clean any contaminated surfaces with an appropriate solvent and then with soap and water. Decontaminate all equipment that has come into contact with the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing boats, paper towels), must be collected in a designated, labeled, and sealed hazardous waste container.[1][2][7][8]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Vendor : Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[1][2][7][8]

Disposal_Workflow Start Waste Generation Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Seal Seal Container When Not in Use Segregate->Seal Store Store in Satellite Accumulation Area Seal->Store Dispose Dispose via Licensed Waste Management Vendor Store->Dispose

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate
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Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

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